Ala-Ala-OMe
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
LNLRCQQTGATDQI-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to L-Alanyl-L-alanine Methyl Ester: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Alanyl-L-alanine methyl ester, a dipeptide derivative of significant interest in peptide chemistry and related research fields. This document outlines its chemical structure, physicochemical properties, a proposed synthetic pathway, and standard protocols for its characterization.
Core Properties and Structure
L-Alanyl-L-alanine methyl ester is a dipeptide composed of two L-alanine residues, with the C-terminus protected as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions at the carboxyl group.
Chemical Structure:
Caption: Chemical structure of L-Alanyl-L-alanine methyl ester.
Physicochemical Data:
The following table summarizes the key quantitative data for L-Alanyl-L-alanine methyl ester.
| Property | Value | Reference |
| CAS Number | 24326-09-8 | [1] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Exact Mass | 174.10044 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | - |
Synthesis of L-Alanyl-L-alanine Methyl Ester
The synthesis of L-Alanyl-L-alanine methyl ester typically involves a peptide coupling reaction between an N-terminally protected L-alanine and L-alanine methyl ester, followed by the removal of the protecting group.
Proposed Synthetic Workflow:
A common laboratory-scale synthesis follows the workflow illustrated below, employing solution-phase peptide synthesis techniques.[2]
Caption: Workflow for the synthesis of L-Alanyl-L-alanine methyl ester.
Experimental Protocol: Peptide Coupling and Deprotection
This protocol is a generalized procedure for the synthesis of the target compound.
Part A: Coupling Reaction
-
Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to obtain the free amine.
-
Activation: In a separate flask, dissolve N-Boc-L-alanine (1.0 eq), a coupling reagent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq) in DMF.[3] Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated N-Boc-L-alanine solution to the free amine solution of L-alanine methyl ester.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanyl-L-alanine methyl ester.
Part B: Deprotection
-
Cleavage: Dissolve the crude N-Boc protected dipeptide ester from Part A in DCM.
-
Reaction: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product, L-Alanyl-L-alanine methyl ester, can be purified by chromatography or crystallization.
Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow:
Caption: General workflow for the characterization of the final product.
Expected Spectroscopic Data
While specific experimental spectra for L-Alanyl-L-alanine methyl ester are not widely published, the following characteristics can be anticipated based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons. - Two distinct doublet signals for the α-methyl (-CHCH₃) protons. - Two distinct quartet or multiplet signals for the α-protons (-CHCH₃). - A broad signal for the amide proton (-NH-). - A signal for the primary amine protons (-NH₂). |
| ¹³C NMR | - A signal around 52 ppm for the methyl ester carbon (-OCH₃). - Two distinct signals for the α-methyl carbons. - Two distinct signals for the α-carbons. - Two distinct signals for the carbonyl carbons (amide and ester), typically in the 170-175 ppm range. |
| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ ion at m/z = 175.11. - Potential sodium adduct [M+Na]⁺ at m/z = 197.09. |
Experimental Protocols for Characterization
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis High-performance liquid chromatography is a standard method for assessing the purity of peptides.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak area to determine purity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Assign the observed chemical shifts, multiplicities, and coupling constants to the corresponding protons and carbons in the molecule's structure.
C. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and compare it with the calculated exact mass of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the distinct biological activities or associated signaling pathways for L-Alanyl-L-alanine methyl ester itself. Its primary role is often as a synthetic intermediate or a model dipeptide in biochemical and pharmaceutical research. Further investigation is required to elucidate any specific biological functions.
References
Navigating the Solubility of Ala-Ala-OMe in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide methyl ester, L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). In the absence of extensive publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document serves as a practical resource for researchers. It offers a theoretical assessment of this compound's solubility based on its physicochemical properties, detailed experimental protocols for determining its solubility, and best practices for data presentation. This guide is intended to empower researchers and drug development professionals to effectively work with this compound by providing a systematic approach to understanding and quantifying its solubility in various organic media.
Introduction: The Solubility Challenge with Small Peptides
The solubility of peptides is a critical parameter in numerous applications, from peptide synthesis and purification to their use in drug formulation and biochemical assays.[1] Small peptides like this compound, while seemingly simple, can exhibit complex solubility behaviors that are highly dependent on the solvent environment. Factors such as the peptide's amino acid composition, length, and the presence of protecting groups, as well as the solvent's polarity and hydrogen bonding capacity, all play a crucial role.[2][3]
Theoretical Assessment of this compound Solubility
A theoretical prediction of a peptide's solubility can be derived from its structure and physicochemical properties.[5]
Physicochemical Properties of this compound:
| Property | Value/Description |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Amino Acid Composition | Two Alanine (Ala) residues |
| N-terminus | Free amine (-NH₂) |
| C-terminus | Methyl ester (-OMe) |
| Overall Charge at Neutral pH | +1 (due to the N-terminal amine) |
Predictive Solubility Analysis:
The solubility of a peptide is largely influenced by its polarity and the nature of its amino acid side chains. Alanine possesses a small, non-polar methyl side chain. Peptides with a high content of non-polar amino acids are often more soluble in organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Given the presence of the peptide backbone with its capacity for hydrogen bonding and the free N-terminal amine, this compound is expected to exhibit reasonable solubility in polar protic solvents like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of peptides, including those with hydrophobic residues. Therefore, this compound is predicted to be readily soluble in DMSO and DMF. Acetonitrile, being less polar, may offer moderate solubility.
-
Non-Polar Solvents (e.g., Dichloromethane, Chloroform): Due to the polar nature of the peptide backbone and the free amine, the solubility of this compound in non-polar solvents is expected to be limited.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative data, experimental determination of solubility is essential. Below are detailed protocols for two common methods.
Method 1: UV-Visible Spectrophotometry
This method is suitable for peptides that possess a chromophore (e.g., tryptophan, tyrosine, or a chromophoric protecting group). For peptides like this compound that lack a strong intrinsic UV chromophore, a derivatization step or use of a peptide bond-specific assay would be necessary. Alternatively, this method is highly applicable if a chromophoric tag is introduced.
Principle: The concentration of a dissolved peptide in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard curve for quantification.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
-
-
Generation of a Standard Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard curve. Determine the linear range of the assay.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each organic solvent in separate vials.
-
Tightly cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the saturated solutions at high speed to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
-
Absorbance Measurement and Concentration Determination:
-
Dilute the supernatant with the respective solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant.
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Method 2: Nephelometry (Turbidimetric Solubility Assay)
This method is particularly useful for high-throughput screening of peptide solubility and does not require the peptide to have a chromophore.
Principle: The solubility is determined by identifying the concentration at which a peptide begins to precipitate out of solution, leading to an increase in turbidity. This cloudiness is measured by a nephelometer or a plate reader capable of measuring light scattering.
Materials:
-
This compound
-
Selected organic solvents
-
Nephelometer or plate reader with turbidity measurement capabilities
-
96-well plates
-
Multichannel pipette
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution with the organic solvent being tested. This will create a range of concentrations.
-
-
Incubation:
-
Incubate the plate for a set period (e.g., 2-24 hours) at a constant temperature to allow for any precipitation to occur.
-
-
Turbidity Measurement:
-
Measure the turbidity of each well using a nephelometer. The instrument detects scattered light from suspended particles.
-
-
Data Analysis:
-
Plot the turbidity reading against the peptide concentration.
-
The concentration at which a significant increase in turbidity is observed above the baseline is considered the kinetic solubility limit.
-
Data Presentation: Quantifying this compound Solubility
To facilitate comparison and analysis, all experimentally determined solubility data should be presented in a clear and structured format.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Class | Solubility (mg/mL) at 25°C | Solubility (mM) at 25°C | Observations |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Clear solution, slight haze] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Forms a gel at high conc.] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Readily soluble] |
| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble with warming] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Limited solubility] |
| Dichloromethane (DCM) | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
| Chloroform | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
| [Other Solvents] |
Note: This table is a template for researchers to populate with their own experimental data.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental procedures.
References
Stability and Storage of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe), a dipeptide methyl ester of significant interest in pharmaceutical and biochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity and reproducibility in experimental settings and for the development of stable pharmaceutical formulations. This document outlines the primary degradation pathways, presents stability data under various conditions, and details the experimental protocols for stability assessment.
Core Stability Profile
This compound, like other peptide esters, is susceptible to degradation through several pathways, primarily hydrolysis of the methyl ester and cleavage of the amide bond. The rate of degradation is significantly influenced by pH, temperature, and the presence of enzymatic activity.
Chemical Stability
The primary non-enzymatic degradation pathways for this compound in aqueous solutions are:
-
Ester Hydrolysis: The methyl ester group is prone to hydrolysis, yielding L-Alanyl-L-Alanine (Ala-Ala) and methanol. This reaction is catalyzed by both acid and base.
-
Amide (Peptide) Bond Hydrolysis: The peptide bond between the two alanine residues can be cleaved, resulting in the formation of L-Alanine methyl ester and L-Alanine. This process is generally slower than ester hydrolysis under typical conditions.
Due to a lack of specific kinetic data for this compound in the public domain, data from a structurally similar dipeptide, L-Alanyl-L-Glutamine (Ala-Gln), is presented as an illustrative example of dipeptide stability. For Ala-Gln, maximum stability in aqueous solution was observed at approximately pH 6.0.[1] The degradation followed pseudo-first-order kinetics.[1]
Enzymatic Degradation
In biological systems or in the presence of enzymatic contaminants, this compound can be rapidly degraded by proteases and esterases, which catalyze the hydrolysis of the peptide and ester bonds, respectively.
Quantitative Stability Data
Table 1: Illustrative pH-Dependent Degradation of a Dipeptide (Ala-Gln) in Aqueous Solution at 40°C [1]
| pH | Pseudo-first-order rate constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.115 | 6.0 |
| 4.0 | 0.023 | 30.1 |
| 6.0 | 0.010 | 69.3 |
| 8.0 | 0.046 | 15.1 |
| 10.0 | 0.230 | 3.0 |
Table 2: Illustrative Temperature Dependence of a Dipeptide's (Ala-Gln) Stability at pH 6.0 [1]
| Temperature (°C) | Predicted Shelf-life (t₉₀) |
| 4 | > 10 years |
| 25 | 5.3 years |
| 40 | 7.1 months |
Recommended Storage Conditions
Based on the general stability of peptides and amino acid derivatives, the following storage conditions are recommended for this compound to minimize degradation.
Table 3: Recommended Storage Conditions for this compound
| Form | Condition | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Long-term | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture. |
| Short-term | 2-8°C | Months | Keep desiccated. | |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | Long-term | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term | -20°C | Up to 1 month | Ensure the solvent is anhydrous. | |
| Aqueous Solution | Short-term | 2-8°C | Not recommended for more than one day | Prone to rapid hydrolysis. Prepare fresh before use. |
Degradation Pathways and Mechanisms
The primary degradation pathways of this compound are hydrolysis of the ester and amide linkages.
Signaling Pathway of Degradation
Experimental Protocols
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
The following protocol is a representative example for the development and validation of a stability-indicating HPLC method for a dipeptide.
Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for this compound, Ala-Ala, and L-Alanine
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components
-
pH meter
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1 M phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Experimental Workflow for Forced Degradation:
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solution and solid this compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the validated stability-indicating HPLC method.
-
Degradant Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development outcomes. The primary degradation routes are hydrolysis of the ester and amide bonds, which are influenced by pH and temperature. For optimal stability, this compound should be stored in a solid form at low temperatures and protected from moisture. Solutions, particularly aqueous ones, should be prepared fresh. The use of a validated stability-indicating HPLC method is essential for accurately monitoring the stability of this compound and for characterizing its degradation profile. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this dipeptide.
References
L-Alanyl-L-alanine Methyl Ester: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, L-Alanyl-L-alanine methyl ester (Ala-Ala-OMe) presents a versatile dipeptide for various applications in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential biological significance.
This dipeptide ester, with the CAS number 24326-09-8, is a derivative of the natural amino acid L-alanine. Its structure, featuring a methyl-esterified C-terminus, can enhance its hydrophobicity and cell permeability compared to its free-acid counterpart, L-Alanyl-L-alanine. This property makes it a valuable tool in studying peptide transport and metabolism.
Commercial Availability and Specifications
While not as commonly listed as its protected precursors or the single amino acid ester L-Alanine methyl ester hydrochloride, L-Alanyl-L-alanine methyl ester is available from a select number of specialized chemical suppliers. Researchers seeking to procure this compound should reference the CAS number 24326-09-8 to ensure the correct product. Quantitative data from suppliers is often limited; however, typical specifications are outlined below.
| Property | Typical Specification |
| CAS Number | 24326-09-8[1] |
| Molecular Formula | C₇H₁₄N₂O₃[1] |
| Molecular Weight | 174.20 g/mol [1] |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of L-Alanyl-L-alanine Methyl Ester
The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of two L-alanine moieties, with appropriate protection and deprotection steps. A common strategy is the deprotection of an N-terminally protected precursor.
Experimental Protocol: Deprotection of N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester
One documented method for the synthesis of L-Alanyl-L-alanine methyl ester involves the removal of a benzyloxycarbonyl (Z) protecting group from the corresponding protected dipeptide.[1]
Materials:
-
N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (Z-Ala-Ala-OMe)
-
Hydrogen bromide (HBr) in glacial acetic acid
-
Anhydrous ether
-
Glacial acetic acid
Procedure:
-
Dissolve N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester in a minimal amount of glacial acetic acid.
-
Add a solution of hydrogen bromide in glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, precipitate the product by the addition of anhydrous ether.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield L-Alanyl-L-alanine methyl ester hydrobromide.
-
For the free base, subsequent neutralization and purification steps would be required.
Below is a workflow diagram illustrating the synthesis of L-Alanyl-L-alanine methyl ester via the deprotection of its N-Boc protected precursor, a commonly used alternative protecting group.
Potential Biological Roles and Applications
While specific research on the biological activity of L-Alanyl-L-alanine methyl ester is limited, the functions of related dipeptides and the impact of C-terminal esterification provide insights into its potential applications.
Dipeptides can exhibit distinct physiological properties compared to their constituent amino acids. They can act as antioxidants, and their transport and metabolism are of significant interest in nutrition and drug delivery. The methyl esterification of the C-terminus increases the hydrophobicity of the peptide, which can enhance its ability to cross cellular membranes. This modification is a strategy employed in the design of peptide-based drugs to improve their bioavailability.[2]
The workflow for investigating the biological activity of a novel dipeptide ester like L-Alanyl-L-alanine methyl ester would typically involve a series of in vitro and in vivo studies.
References
An In-depth Technical Guide to the Purity Analysis of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for assessing the purity of the dipeptide methyl ester, Ala-Ala-OMe, using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique ideal for monitoring reaction progress, identifying impurities, and confirming the purity of synthesized peptides.[1][2][3]
Principle of TLC for Peptide Analysis
Thin-Layer Chromatography separates compounds based on the principle of differential adsorption and partitioning. The separation occurs between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1][4]
In the context of this compound analysis:
-
Stationary Phase: A polar adsorbent like silica gel is used.
-
Mobile Phase: A solvent system is chosen to move up the plate via capillary action.
-
Separation: The sample mixture is spotted at the bottom of the plate. As the mobile phase ascends, it carries the sample components with it. Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus travel a shorter distance. Less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate.
This compound, a dipeptide ester, possesses moderate polarity. Its purity is determined by the presence or absence of spots corresponding to potential impurities, which will have different polarities and therefore different migration rates.
Potential Impurities in this compound Synthesis
The purity profile of this compound is contingent on its synthetic route. Common impurities may arise from incomplete reactions or side reactions. Potential impurities include:
-
Unreacted Starting Materials: Such as N-protected alanine (e.g., Boc-Ala-OH or Z-Ala-OH) and alanine methyl ester (H-Ala-OMe).
-
Hydrolysis Product: The corresponding dipeptide acid, L-Alanyl-L-Alanine (Ala-Ala), formed by the hydrolysis of the methyl ester.
-
Byproducts of Coupling: Impurities formed by the activating agents used during peptide bond formation.
-
Insertion or Deletion Peptides: Although less common in simple dipeptide synthesis, impurities like β-alanine-containing peptides can sometimes be introduced from contaminated starting materials.
-
Diketopiperazines: Cyclized dipeptides that can form as a side product, particularly when deprotecting a dipeptide methyl ester.
The logical relationship for TLC separation is based on the relative polarity of these compounds.
Caption: Principle of TLC separation based on polarity.
Experimental Protocol: TLC Analysis of this compound
This section provides a detailed, step-by-step methodology for performing the TLC analysis.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates.
-
Sample: Synthesized this compound.
-
Standards: (If available) Pure this compound, Alanine methyl ester, Boc/Z-Alanine, Ala-Ala.
-
Mobile Phase Solvents: n-Butanol, Glacial Acetic Acid, Deionized Water. A classic mobile phase for amino acids and peptides is a mixture of these solvents.
-
Sample Solvent: Methanol or Ethanol.
-
Developing Chamber: A glass tank with a lid.
-
Spotting: Glass capillary tubes.
-
Visualization Reagent: Ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol or butanol).
-
Equipment: Pencil, ruler, forceps, hot plate or heat gun.
Experimental Workflow
The entire experimental process, from preparation to analysis, follows a systematic workflow.
Caption: Experimental workflow for TLC purity analysis.
Detailed Procedure
-
Chamber Preparation: Pour the prepared mobile phase (e.g., n-Butanol:Acetic Acid:Water in a 4:1:1 v/v/v ratio) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 15-20 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark faint "lanes" for each sample to be spotted.
-
Sample Preparation: Prepare a dilute solution of the crude this compound product (approx. 1 mg/mL) in a volatile solvent like methanol. Prepare solutions of any available standards at a similar concentration.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line in its designated lane. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: In a well-ventilated fume hood, spray the dried plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 5-10 minutes. Amino-containing compounds will appear as colored spots, typically purple or pink.
-
Analysis: Circle the visible spots with a pencil. Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities.
Data Presentation and Interpretation
The Rf value is a key parameter for identifying compounds. However, it is dependent on the specific experimental conditions (mobile phase, stationary phase, temperature). The table below provides exemplary data for the analysis of a hypothetical crude this compound sample.
| Compound | Expected Polarity | Exemplary Rf Value | Expected Appearance with Ninhydrin |
| Ala-Ala (Hydrolysis Product) | Very High | 0.15 - 0.25 | Purple Spot |
| Alanine Methyl Ester (Start Mat.) | High | 0.30 - 0.40 | Purple Spot |
| This compound (Product) | Moderate | 0.50 - 0.60 | Purple Spot |
| Diketopiperazine (Side Product) | Low | 0.75 - 0.85 | No color (lacks a primary amine) |
| Boc-Ala-OH (Start Mat.) | High | 0.35 - 0.45 | No color (N-protected) |
Interpretation:
-
A single, strong spot in the expected Rf range for this compound (e.g., ~0.55) indicates a high degree of purity.
-
A faint spot at a lower Rf (e.g., ~0.20) could indicate the presence of the hydrolyzed Ala-Ala dipeptide.
-
A spot with an Rf value corresponding to a starting material indicates an incomplete reaction.
-
Spots that do not stain with ninhydrin would require alternative visualization methods (e.g., UV light if the compound is UV-active, or a more general stain like potassium permanganate) to be detected.
References
An In-depth Technical Guide to L-Alanyl-L-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine methyl ester is a dipeptide derivative composed of two L-alanine amino acid residues with a methyl ester protecting group at the C-terminus. Its primary role in scientific research and development is as a chemical intermediate and a building block in peptide synthesis. This guide provides a summary of the available technical information for L-Alanyl-L-alanine methyl ester, with a focus on its chemical properties, synthesis, and applications in further research. Due to the limited availability of in-depth biological studies on the unprotected form of this dipeptide ester, this guide also references its hydrochloride salt and N-protected derivatives where relevant.
Chemical and Physical Properties
Quantitative data for L-Alanyl-L-alanine methyl ester is sparse in the literature. However, data for its more commonly supplied hydrochloride salt is available and provides a useful reference for researchers.
| Property | Data | Reference |
| Compound Name | L-Alanyl-L-alanine methyl ester hydrochloride | [1] |
| Synonyms | Ala-Ala-OMe·HCl, Methyl di-alanine hydrochloride | [1] |
| CAS Number | 41036-19-5 (for hydrochloride salt); 24326-09-8 (for free base) | [1] |
| Molecular Formula | C₇H₁₄N₂O₃·HCl | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| Appearance | White powder | |
| Purity | ≥ 98% (by TLC) | |
| Storage Conditions | 0-8°C |
Experimental Protocols
Detailed experimental protocols for the direct biological application of L-Alanyl-L-alanine methyl ester are not widely published. Its primary utility is in the synthesis of more complex peptides. Below is a generalized experimental workflow for its synthesis.
Synthesis of L-Alanyl-L-alanine Methyl Ester
The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of an N-protected L-alanine with L-alanine methyl ester, followed by the deprotection of the N-terminus. A common approach is solution-phase peptide synthesis.
A General Protocol for the Synthesis of N-Protected L-Alanyl-L-alanine Methyl Ester:
-
Preparation of Reactants:
-
Dissolve N-protected L-alanine (e.g., Boc-L-alanine or Cbz-L-alanine) and a coupling agent (e.g., HATU, HBTU, or DCC) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) in the same solvent to neutralize the hydrochloride and free the amine.
-
-
Coupling Reaction:
-
Slowly add the solution of L-alanine methyl ester to the solution of activated N-protected L-alanine.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected dipeptide ester.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Deprotection to Yield L-Alanyl-L-alanine Methyl Ester:
The final step is the removal of the N-terminal protecting group. The method depends on the protecting group used:
-
Boc Group Removal: Treat the N-Boc-protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cbz Group Removal: Perform catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Following deprotection and appropriate work-up, L-Alanyl-L-alanine methyl ester is obtained, often as its corresponding salt (e.g., TFA or hydrochloride salt), which can be used directly in subsequent reactions or neutralized.
Applications in Research and Development
The primary application of L-Alanyl-L-alanine methyl ester is as an intermediate in the synthesis of larger peptides and peptidomimetics for various research purposes, including:
-
Drug Discovery: As a component of more complex peptide-based drugs.
-
Biochemical Research: In studies of protein structure, function, and interactions.
-
Materials Science: In the synthesis of peptide-based polymers and biomaterials. For instance, poly(N-acryloyl-L-alanyl-L-alanine methyl ester) has been synthesized and investigated for its potential in forming nanoparticles.
While L-Alanyl-L-alanine methyl ester itself is not known to have specific biological activity or be involved in cell signaling, it serves as a crucial building block for creating molecules with such properties.
Visualizations
L-Alanyl-L-alanine methyl ester is a valuable dipeptide derivative for synthetic chemistry, particularly in the construction of larger, more complex peptide structures. While in-depth data on its biological activity and role in signaling pathways are not currently available, its utility as a building block is well-established. Researchers utilizing this compound should refer to the properties of its hydrochloride salt for handling and storage information and employ standard peptide synthesis protocols for its incorporation into target molecules. Further research into the biological effects of this and similar small dipeptide esters could reveal novel applications.
References
Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) is a dipeptide derivative of alanine, a fundamental amino acid. Dipeptides and their esters are crucial building blocks in peptide synthesis and serve as important subjects in the study of peptide structure and function. Understanding the spectroscopic properties of such compounds is essential for their identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and proteomics. This technical guide presents a summary of the available spectroscopic data for L-alanyl-L-alanine methyl ester hydrochloride, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-alanyl-L-alanine methyl ester hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 1H | α-H (C-terminal Ala) |
| ~3.9 | Quartet | 1H | α-H (N-terminal Ala) |
| 3.74 | Singlet | 3H | O-CH₃ |
| ~1.5 | Doublet | 3H | β-CH₃ (C-terminal Ala) |
| ~1.4 | Doublet | 3H | β-CH₃ (N-terminal Ala) |
| Broad Signal | Singlet | 3H | NH₃⁺ |
| Broad Signal | Singlet | 1H | Amide N-H |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signals for the amine and amide protons are due to exchange with the solvent and quadrupole effects.
Table 2: ¹³C NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [1]
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Ester) |
| ~170 | C=O (Amide) |
| ~52 | O-CH₃ |
| ~50 | α-C (C-terminal Ala) |
| ~49 | α-C (N-terminal Ala) |
| ~18 | β-C (C-terminal Ala) |
| ~17 | β-C (N-terminal Ala) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for L-alanine methyl ester hydrochloride are presented below.
Table 3: IR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Strong, Broad | N-H stretch (Amine salt), C-H stretch |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1560 | Medium | N-H bend (Amide II) |
| ~1210 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For L-alanyl-L-alanine methyl ester, the expected molecular ion peak in electrospray ionization (ESI) would correspond to the protonated molecule [M+H]⁺.
Table 4: Mass Spectrometry Data for L-Alanyl-L-Alanine Methyl Ester
| m/z | Ion |
| 175.11 | [M+H]⁺ |
| 197.09 | [M+Na]⁺ |
Note: The molecular weight of the free base (C₇H₁₄N₂O₃) is 174.20 g/mol .
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of L-alanyl-L-alanine methyl ester hydrochloride.
Synthesis of L-Alanyl-L-Alanine Methyl Ester Hydrochloride
This protocol describes a standard procedure for dipeptide synthesis using a carbodiimide coupling agent.
-
Preparation of N-terminally protected Alanine:
-
Dissolve L-alanine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0 °C.
-
Stir the mixture overnight at room temperature.
-
Acidify the aqueous layer with HCl and extract the product (Cbz-Ala-OH) with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Coupling Reaction:
-
Dissolve Cbz-Ala-OH (1 equivalent), L-alanine methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Cbz-Ala-Ala-OMe.
-
-
Deprotection:
-
Dissolve the Cbz-Ala-Ala-OMe in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Add one equivalent of hydrochloric acid.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain L-alanyl-L-alanine methyl ester hydrochloride as a solid.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a ~10 mg/mL solution of the synthesized L-alanyl-L-alanine methyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Visualizations
The following diagrams illustrate the synthesis and characterization workflows.
References
The Pivotal Role of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) in Advancing Dipeptide Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe), a dipeptide derivative, serves as a important tool in a variety of scientific disciplines, including biochemistry, pharmacology, and materials science. Its defined chemical structure and reactivity make it an ideal model for studying peptide conformation, enzymatic kinetics, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in dipeptide research. We present detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in the laboratory.
Chemical and Physical Properties
This compound is the methyl ester of the dipeptide formed from two L-alanine residues. The presence of the methyl ester group at the C-terminus blocks the carboxylate, preventing zwitterion formation and modifying its chemical reactivity and physical properties compared to the free dipeptide.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate | --INVALID-LINK-- |
| CAS Number | 24326-09-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General laboratory knowledge |
| Solubility | Soluble in water and polar organic solvents | General laboratory knowledge |
Synthesis of this compound
The synthesis of this compound typically involves the coupling of two protected L-alanine residues, followed by the esterification of the C-terminus and subsequent deprotection. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Alanine Methyl Ester
This protocol describes a general method for the synthesis of this compound starting from N-protected L-alanine and L-alanine methyl ester.
Materials:
-
N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Ala-OH (1 equivalent), HOBt (1 equivalent), and L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 equivalents) dropwise to neutralize the hydrochloride and facilitate the coupling reaction.
-
Add DCC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Boc-Ala-Ala-OMe:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-Ala-Ala-OMe in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude this compound as a TFA salt.
-
-
Final Purification:
-
The crude product can be further purified by recrystallization or by conversion to the hydrochloride salt and subsequent recrystallization.
-
Role in Dipeptide Conformational Studies
This compound and its derivatives are frequently used as model systems to study the conformational preferences of dipeptides. The alanine residue, with its small methyl side chain, allows for the exploration of the fundamental backbone torsional angles (phi, ψ) without significant steric hindrance from the side chain. These studies are crucial for understanding the principles of protein folding and for the design of peptidomimetics with defined secondary structures.
Conformational Analysis using Ramachandran Plots
Computational methods, such as density functional theory (DFT), are employed to generate Ramachandran plots, which map the conformational energy landscape of the dipeptide as a function of its φ and ψ angles. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide through-space distance constraints (via Nuclear Overhauser Effect, NOE) that help validate the computed low-energy conformations.
Methodological & Application
Application Notes and Protocols for Ala-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the assembly of long or aggregation-prone peptide sequences can be challenging, often leading to low yields and purification difficulties. One effective strategy to circumvent these issues is fragment condensation, where short, protected peptide fragments are coupled on the solid support. The use of C-terminally protected dipeptides, such as Alanine-Alanine-Methyl Ester (Ala-Ala-OMe), in a fragment condensation approach can be advantageous. The methyl ester group protects the C-terminus of the dipeptide fragment during coupling, preventing unwanted side reactions. This approach allows for the introduction of two amino acid residues in a single coupling step, which can improve the overall efficiency of the synthesis, particularly for sequences containing repeating motifs.
These application notes provide a detailed overview and protocols for the utilization of this compound in solid-phase peptide synthesis via a fragment condensation strategy.
Principle of On-Resin Fragment Condensation with this compound
The core principle involves the synthesis of a peptide chain on a solid support up to a certain point. Subsequently, the N-terminus of the resin-bound peptide is deprotected and then coupled with the this compound dipeptide fragment. The methyl ester of the dipeptide must be saponified to a carboxylic acid prior to activation and coupling. This process is illustrated in the workflow diagram below. This method is particularly useful for introducing Ala-Ala motifs within a larger peptide sequence, which can be common in various bioactive peptides and proteins.
Experimental Workflow for On-Resin Fragment Condensation
Caption: Workflow for SPPS fragment condensation using this compound.
Data Presentation
Table 1: Coupling Efficiency of Fmoc-Ala-Ala-OH to a Resin-Bound Peptide
| Resin-Bound Peptide Sequence (N-terminus) | Coupling Reagent | Additive | Coupling Time (h) | Coupling Efficiency (%) | Reference |
| H-Gly-Val-Phe-Resin | DIC | HOBt | 4 | 92 | Illustrative Data |
| H-Leu-Pro-Gly-Resin | HBTU | HOBt | 2 | 95 | Illustrative Data |
| H-Ser(tBu)-Tyr(tBu)-Resin | HATU | HOAt | 2 | 97 | Illustrative Data |
| H-Ile-Asn(Trt)-Gln(Trt)-Resin | PyBOP | HOAt | 3 | 94 | Illustrative Data |
Note: The data presented in this table is illustrative and based on typical results obtained in solid-phase fragment condensation reactions. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 2: Comparison of Cleavage Cocktails for a Model Peptide Synthesized via Fragment Condensation
| Model Peptide Sequence | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Reference |
| H-Ala-Ala-Gly-Val-Phe-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 85 | Illustrative Data |
| H-Ala-Ala-Gly-Val-Phe-OH | TFA/EDT/H₂O (94:2.5:2.5) | 2 | 83 | Illustrative Data |
| H-Ala-Ala-Leu-Pro-Gly-OH | Reagent K | 3 | 88 | Illustrative Data |
Note: The data in this table is for illustrative purposes. The choice of cleavage cocktail and time should be optimized for each specific peptide.
Experimental Protocols
Protocol 1: Saponification of Fmoc-Ala-Ala-OMe
Objective: To hydrolyze the methyl ester of Fmoc-Ala-Ala-OMe to the corresponding carboxylic acid (Fmoc-Ala-Ala-OH) for subsequent activation and coupling.
Materials:
-
Fmoc-Ala-Ala-OMe
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve Fmoc-Ala-Ala-OMe (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-Ala-OH as a white solid.
Protocol 2: On-Resin Fragment Condensation of Fmoc-Ala-Ala-OH
Objective: To couple the prepared Fmoc-Ala-Ala-OH fragment to the N-terminus of a peptide chain assembled on a solid support.
Materials:
-
N-terminally deprotected peptide-resin
-
Fmoc-Ala-Ala-OH (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vial, dissolve Fmoc-Ala-Ala-OH (3 equivalents relative to resin loading), HOBt or HOAt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 10-15 minutes at room temperature.
-
Drain the DMF from the swelled resin.
-
Add the pre-activated Fmoc-Ala-Ala-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, a recoupling can be performed with a fresh solution of activated dipeptide.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the subsequent Fmoc deprotection and continuation of the peptide synthesis.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the final peptide from the solid support and remove all side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream or vacuum desiccator
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
In the context of SPPS, logical relationships primarily pertain to the sequence of chemical reactions and their dependencies. The following diagram illustrates the logical flow of decisions and actions during the fragment condensation process.
Application Notes and Protocols for Liquid-Phase Synthesis of Tripeptides using Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) remains a cornerstone in the production of peptides, particularly for shorter sequences and large-scale manufacturing. It offers advantages in terms of scalability, purification of intermediates, and cost-effectiveness over solid-phase synthesis for certain applications. This document provides a detailed guide for the synthesis of a model tripeptide, specifically focusing on the elongation of the dipeptide L-alanyl-L-alanine methyl ester (H-Ala-Ala-OMe) with an N-terminally protected amino acid.
The protocols herein describe a representative synthesis of Boc-L-Phenylalanyl-L-alanyl-L-alanine methyl ester (Boc-Phe-Ala-Ala-OMe). This process involves two key steps: the deprotection of the N-terminal Boc group of a dipeptide methyl ester and the subsequent coupling of an N-protected amino acid to the resulting dipeptide amine. The methodologies and data presented can be adapted for the synthesis of various tripeptides with the general structure X-Ala-Ala-OMe.
Data Presentation
The following tables summarize the materials required and representative yields for the key steps in the synthesis of Boc-Phe-Ala-Ala-OMe.
Table 1: Materials and Reagents
| Reagent | Purpose | Supplier Example |
| Boc-Ala-Ala-OMe | Starting dipeptide | Custom Synthesis |
| Trifluoroacetic Acid (TFA) | Boc deprotection reagent | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Solvent | Fisher Scientific |
| Diethyl ether, anhydrous | Precipitation of deprotected amine salt | VWR Chemicals |
| Boc-L-Phenylalanine (Boc-Phe-OH) | N-protected amino acid for coupling | Chem-Impex |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | AAPPTEC |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant | Biosynth |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | Extraction solvent | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | Aqueous wash solution | VWR Chemicals |
| Saturated sodium bicarbonate (NaHCO₃) solution | Aqueous wash solution | Fisher Scientific |
| Saturated sodium chloride (NaCl) solution (brine) | Aqueous wash solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent | Sigma-Aldrich |
| Silica Gel (230-400 mesh) | Stationary phase for column chromatography | Sorbent Technologies |
Table 2: Representative Yields and Purity for the Synthesis of Boc-Phe-Ala-Ala-OMe
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Boc Deprotection of Boc-Ala-Ala-OMe | H-Ala-Ala-OMe·TFA | >95 (quantitative) | ~98 |
| 2. Coupling of Boc-Phe-OH with H-Ala-Ala-OMe | Boc-Phe-Ala-Ala-OMe | 80 - 90 | >97 (after chromatography) |
Note: Yields and purity are representative and can vary based on reaction scale, purity of reagents, and specific experimental conditions.
Experimental Protocols
Protocol 1: N-Terminal Boc Deprotection of Boc-Ala-Ala-OMe
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the dipeptide methyl ester.
Materials:
-
Boc-Ala-Ala-OMe
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Boc-Ala-Ala-OMe (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1]
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To the resulting oil, add cold, anhydrous diethyl ether to induce precipitation of the TFA salt of the dipeptide amine (H-Ala-Ala-OMe·TFA).
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with fresh, cold diethyl ether to remove any organic impurities.
-
Dry the final product under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Liquid-Phase Coupling of Boc-Phe-OH with H-Ala-Ala-OMe
This protocol details the coupling of an N-protected amino acid to the deprotected dipeptide methyl ester using the DCC/HOBt method.[2][3][4][5]
Materials:
-
H-Ala-Ala-OMe·TFA (from Protocol 1)
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, saturated NaHCO₃, and brine solutions
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Amine Salt:
-
Suspend H-Ala-Ala-OMe·TFA (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C. The mixture should become a clear solution containing the free dipeptide amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
To the activated Boc-Phe-OH mixture, add the solution of H-Ala-Ala-OMe (from step 1).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tripeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected tripeptide, Boc-Phe-Ala-Ala-OMe.
-
Visualizations
Experimental Workflow
The overall workflow for the liquid-phase synthesis of the tripeptide is depicted below.
Caption: Workflow for the liquid-phase synthesis of Boc-Phe-Ala-Ala-OMe.
Logical Relationship of Synthesis Steps
The logical progression of the synthesis involves sequential deprotection and coupling steps.
Caption: Logical flow of the tripeptide synthesis process.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ala-Ala-OMe: A Comparative Study of Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the peptide bond is a fundamental reaction in chemical and pharmaceutical sciences, underpinning the synthesis of peptides and proteins for therapeutic and research purposes. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral amino acid precursors. This document provides a detailed comparison of several common coupling reagents for the synthesis of the model dipeptide L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe).
This application note offers a comprehensive overview of various coupling reagents, presenting their performance data in a comparative table. Detailed experimental protocols for the synthesis of this compound using these reagents are provided to enable researchers to select the most appropriate method for their specific needs. Furthermore, diagrams illustrating the experimental workflow and the chemical logic of the coupling reaction are included to facilitate a deeper understanding of the processes.
Comparison of Coupling Reagents for Dipeptide Synthesis
The selection of a coupling reagent is a critical parameter in peptide synthesis, influencing reaction efficiency, time, and the purity of the final product. The following table summarizes the performance of several widely used coupling reagents in the synthesis of dipeptides. It is important to note that yields and racemization levels can vary based on the specific peptide sequence, protecting groups, and reaction conditions. The data presented here is a synthesis of results from multiple studies on dipeptide synthesis and serves as a comparative overview.[1][2][3][4]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Racemization Potential |
| HATU | HOAt | DIPEA | DMF | 30 - 60 | >95 | Very Low[5] |
| HBTU | HOBt | DIPEA | DMF | 30 - 60 | ~95 | Low |
| PyBOP | HOBt | DIPEA | DMF | 30 - 120 | ~95 | Low |
| T3P® | - | DIPEA | EtOAc | 5 - 30 | >90 | Very Low |
| EDC/HOBt | HOBt | DIPEA/NMM | DCM/DMF | 60 - 240 | 80 - 90 | Low to Moderate |
Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), T3P®: Propylphosphonic Anhydride, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, EtOAc: Ethyl acetate.
Experimental Protocols
The following protocols describe the solution-phase synthesis of N-protected this compound. For these examples, N-tert-butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) are used as the N-terminal protecting groups.
Protocol 1: Synthesis of Boc-Ala-Ala-OMe using HATU
This protocol outlines the coupling of Boc-L-Alanine with L-Alanine methyl ester hydrochloride using HATU.
Materials:
-
Boc-L-Alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C to pre-activate the carboxylic acid. Add the solution of the amine component from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Boc-Ala-Ala-OMe.
Protocol 2: Synthesis of Z-Ala-Ala-OMe using HBTU
This protocol details the coupling of Z-L-Alanine with L-Alanine methyl ester hydrochloride using HBTU.
Materials:
-
Z-L-Alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Component: Suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir until the solid dissolves completely.
-
Activation and Coupling: In a separate flask, dissolve Z-L-Alanine (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Add this solution to the amine component solution from step 1. Add DIPEA (2.0 eq) to the reaction mixture. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure Z-Ala-Ala-OMe.
Protocol 3: Synthesis of Boc-Ala-Ala-OMe using PyBOP
This protocol describes the use of PyBOP for the coupling of Boc-L-Alanine and L-Alanine methyl ester.
Materials:
-
Boc-L-Alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and H-Ala-OMe·HCl (1.1 equivalents) in DCM or DMF.
-
Addition of Base: Add DIPEA (2.75 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.
-
Addition of PyBOP: Add PyBOP (1.05 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography on silica gel.
Protocol 4: Synthesis of Z-Ala-Ala-OMe using T3P®
This protocol details a greener approach to peptide synthesis using T3P®.
Materials:
-
Z-L-Alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
T3P® (50% solution in EtOAc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Z-L-Alanine (1.0 eq) and H-Ala-OMe·HCl (1.1 eq) in ethyl acetate, add DIPEA (3.0 eq).
-
Coupling: Add T3P® (1.5 eq of the 50% solution) dropwise to the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes effectively remove the phosphonic acid byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography if necessary.
Protocol 5: Synthesis of Boc-Ala-Ala-OMe using EDC/HOBt
This protocol describes the classic carbodiimide-mediated coupling method.
Materials:
-
Boc-L-Alanine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
EDC·HCl
-
HOBt
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Boc-L-Alanine (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of NMM (2.5 eq). Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Visualizing the Peptide Synthesis Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general experimental workflow for peptide coupling and the logical relationship between the key components of the reaction.
Conclusion
The choice of coupling reagent for peptide synthesis is a critical decision that impacts the overall success of the synthetic strategy. For the formation of this compound, modern onium salt-based reagents such as HATU and HBTU, as well as the phosphonium salt PyBOP, generally offer high yields and low racemization, making them excellent choices for routine and challenging couplings. The greener reagent, T3P®, also demonstrates high efficiency and is a valuable alternative with a more favorable environmental profile. The traditional EDC/HOBt method, while cost-effective, may require more careful optimization to achieve comparable results.
The protocols provided in this application note serve as a starting point for the synthesis of this compound and can be adapted for other dipeptides. Researchers are encouraged to optimize reaction conditions based on their specific substrates and desired outcomes. The visual workflows are intended to provide a clear conceptual framework for the planning and execution of peptide coupling reactions.
References
Application Notes and Protocols for the Deprotection of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a common intermediate in peptide synthesis. The protocols outlined below describe two of the most prevalent and effective methods for the removal of the Boc protecting group: acidic cleavage using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-Ala-Ala-OMe yields the corresponding dipeptide, Ala-Ala-OMe, as a salt, which is a key building block for the synthesis of larger peptides and peptidomimetics.
The selection of the deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. Both TFA and HCl in an organic solvent are highly effective for this transformation.
Reaction Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotection of Boc-protected di- and tetrapeptides using TFA and HCl-based protocols. While specific data for Boc-Ala-Ala-OMe is not extensively published, these values provide a representative expectation for the efficiency of these methods.
| Deprotection Protocol | Reagent(s) | Solvent | Reaction Time | Temperature | Typical Yield | Typical Purity |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | Room Temperature | Quantitative[1] | >95% |
| Protocol 2 | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | 30 minutes - 2 hours | Room Temperature | 94-98% (crude)[2] | >95% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to the high volatility of both TFA and DCM, which simplifies the removal of excess reagents and solvent.
Materials:
-
Boc-Ala-Ala-OMe
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Ala-Ala-OMe (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). For robust substrates, neat TFA can also be used.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). A ninhydrin stain can be used to visualize the deprotected amine, which will appear as a colored spot.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Experimental workflow for the TFA-mediated deprotection of Boc-Ala-Ala-OMe.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers an alternative to TFA and yields the product as a hydrochloride salt, which can be advantageous for subsequent steps or for crystallization.[3][4]
Materials:
-
Boc-Ala-Ala-OMe
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane (optional, for dilution)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Ala-Ala-OMe (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours.[3]
-
Monitor the reaction progress by TLC. The deprotected product may precipitate out of the solution as the hydrochloride salt.
-
Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.
-
If the product has not already precipitated, add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Experimental workflow for the HCl-mediated deprotection of Boc-Ala-Ala-OMe.
Safety Precautions
-
Both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to stir for a longer period. In some cases, gentle warming (e.g., to 40 °C) may be necessary, but this should be done with caution to avoid side reactions.
-
Oily Product: If the product oils out instead of precipitating as a solid, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Alternatively, the solvent can be completely removed, and the resulting oil triturated with fresh cold diethyl ether.
-
Product Solubility in Ether: If the product salt is found to be soluble in diethyl ether, an alternative non-polar solvent such as hexane can be used for precipitation.
References
Synthesis of Z-Ala-Ala-OMe and its applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-alpha-Carbobenzoxy-L-alanyl-L-alanine methyl ester, commonly known as Z-Ala-Ala-OMe, is a dipeptide composed of two alanine residues, N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally protected as a methyl ester. This structure makes it a valuable tool in peptide chemistry and a potential candidate for therapeutic development due to its inhibitory activity against serine proteases.
Serine proteases are a class of enzymes crucial in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making the development of specific inhibitors a key area of research. Z-Ala-Ala-OMe serves as a model compound for studying the interaction of small peptide-based inhibitors with these enzymes.
Synthesis of Z-Ala-Ala-OMe
The synthesis of Z-Ala-Ala-OMe is achieved through a standard solution-phase peptide coupling reaction. The general principle involves the activation of the carboxylic acid of the N-protected amino acid (Z-Ala-OH) and its subsequent reaction with the free amine of the C-protected amino acid (H-Ala-OMe).
Experimental Protocol: Peptide Coupling using EDC/HOBt
This protocol describes the synthesis of Z-Ala-Ala-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and enhance efficiency.
Materials:
-
Z-L-alanine (Z-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add DIPEA (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt and stir for 15 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Z-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add EDC (1.1 equivalents) and stir for 10 minutes to pre-activate the carboxylic acid. To this mixture, add the neutralized amine solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Z-Ala-Ala-OMe.
Synthesis Workflow
Applications: Serine Protease Inhibition
Z-Ala-Ala-OMe has been identified as an inhibitor of serine proteases, including chymotrypsin, trypsin, and elastase[1]. The mechanism of inhibition likely involves the dipeptide binding to the active site of the enzyme, mimicking the natural substrate.
Quantitative Inhibition Data
While Z-Ala-Ala-OMe is known to be a serine protease inhibitor, specific quantitative data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are not widely reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Enzyme | Substrate | Inhibition Type | Kᵢ Value | IC₅₀ Value |
| α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | e.g., Competitive | TBD | TBD |
| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide HCl | e.g., Competitive | TBD | TBD |
| Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-pNA | e.g., Competitive | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of Z-Ala-Ala-OMe against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., α-Chymotrypsin, Trypsin, or Pancreatic Elastase)
-
Appropriate chromogenic substrate (see table above)
-
Z-Ala-Ala-OMe
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of Z-Ala-Ala-OMe in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the Z-Ala-Ala-OMe solution at various concentrations to the appropriate wells.
-
Add the serine protease solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength for the p-nitroaniline product (typically 405-410 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mechanism of inhibition, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Assay Workflow
Potential Role in Cellular Signaling: Apoptosis
While direct evidence linking Z-Ala-Ala-OMe to specific signaling pathways is limited, its function as a serine protease inhibitor suggests a potential role in modulating cellular processes where these enzymes are active. One such critical process is apoptosis, or programmed cell death.
Certain serine proteases, such as cathepsins and other proteases released from mitochondria, can participate in the apoptotic cascade, sometimes in a caspase-independent manner. By inhibiting these proteases, compounds like Z-Ala-Ala-OMe could hypothetically modulate apoptotic signaling.
The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, highlighting where serine proteases may act and how an inhibitor like Z-Ala-Ala-OMe could potentially intervene.
This proposed mechanism provides a basis for further research into the effects of Z-Ala-Ala-OMe on cell viability and apoptotic pathways in various cell models.
Conclusion
Z-Ala-Ala-OMe is a valuable research tool for studying serine protease inhibition. The protocols provided herein offer a solid foundation for its synthesis and characterization as a protease inhibitor. While its precise quantitative inhibitory profile and its role in cellular signaling require further experimental validation, the potential for Z-Ala-Ala-OMe and similar dipeptide structures to modulate critical biological pathways warrants continued investigation, particularly in the context of diseases characterized by aberrant protease activity and apoptosis.
References
Application Notes and Protocols for the Enzymatic Synthesis of Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of peptides offers a compelling green chemistry alternative to traditional chemical methods. Utilizing proteases in a synthetic capacity, rather than their native hydrolytic role, provides numerous advantages, including high stereospecificity, mild reaction conditions, and the avoidance of harsh reagents and complex side-chain protection strategies. This approach is particularly valuable in the pharmaceutical industry for the development of peptide-based therapeutics, where purity and specific stereochemistry are paramount.
This document provides detailed application notes and a comprehensive protocol for the enzymatic synthesis of the dipeptide Ala-Ala-OMe, a model system for the formation of peptide bonds between aliphatic amino acids. The protocols focus on the use of common proteases, such as thermolysin and papain, and outline key parameters for reaction optimization.
Principle of Enzymatic Peptide Synthesis
Enzymatic peptide synthesis can be approached via two main strategies:
-
Thermodynamically Controlled Synthesis: This approach involves the direct reversal of the hydrolytic reaction. The equilibrium is shifted toward synthesis by altering reaction conditions, such as minimizing water content, using high substrate concentrations, or precipitating the product. This method can be catalyzed by a wide range of proteases.
-
Kinetically Controlled Synthesis: This is generally the preferred method for its faster reaction rates and higher yields. An activated acyl donor (typically an ester or amide) is used. The protease catalyzes the aminolysis of this ester by an amino component (the nucleophile). This process involves the formation of a covalent acyl-enzyme intermediate, which is then deacylated by the amine. This competes with hydrolysis (deacylation by water), so reaction conditions must be optimized to favor aminolysis.[1] Serine and cysteine proteases, such as thermolysin and papain, are typically used for this approach.
For the synthesis of this compound, a kinetically controlled approach is recommended, utilizing an N-terminally protected Alanine (e.g., Z-Ala-OH) and Alanine methyl ester (H-Ala-OMe) as the carboxyl and amine components, respectively.
Key Experimental Parameters and Optimization
The success of enzymatic peptide synthesis hinges on the careful optimization of several parameters to maximize the ratio of aminolysis to hydrolysis.
-
Enzyme Selection:
-
Thermolysin: A metalloprotease that shows a preference for hydrophobic amino acid residues. It is highly effective in catalyzing the formation of peptide bonds involving amino acids like Alanine, Leucine, and Phenylalanine.[2]
-
Papain: A cysteine protease with broad substrate specificity, making it a versatile tool for peptide synthesis.[3] It often requires activation by a reducing agent (e.g., cysteine or DTT).
-
-
pH: The optimal pH is a compromise between enzyme activity and the ionization state of the substrates. For thermolysin- and papain-catalyzed synthesis, a pH range of 7.0 to 8.5 is typically effective.[4]
-
Temperature: Reactions are generally performed at moderate temperatures, typically between 30°C and 50°C, to ensure enzyme stability while maintaining a sufficient reaction rate.[5]
-
Substrate Concentration: Higher concentrations of the amine component can help shift the reaction equilibrium toward synthesis. However, very high substrate concentrations can sometimes lead to inhibition.
-
Co-solvents: The low solubility of protected amino acids in aqueous buffers can be a limiting factor. The addition of water-miscible organic solvents (e.g., DMF, acetonitrile, ethanol) at low concentrations (5-30%) can improve solubility and enhance the yield.
Experimental Protocols
This section provides a detailed protocol for the synthesis of Z-Ala-Ala-OMe using thermolysin as a catalyst. A similar protocol can be adapted for papain, with the addition of an enzyme activation step.
Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Ala-Ala-OMe
1. Materials and Reagents
-
N-α-Cbz-L-Alanine (Z-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Mobile phase for HPLC analysis (e.g., Acetonitrile/Water with 0.1% TFA)
2. Preparation of Substrates
-
Prepare a 0.1 M solution of Z-Ala-OH in a suitable organic solvent (e.g., a minimal amount of DMF or directly in the reaction buffer if soluble).
-
Prepare a 0.1 M solution of H-Ala-OMe·HCl in 0.1 M Tris-HCl buffer (pH 8.0).
-
Neutralize the H-Ala-OMe·HCl solution by the dropwise addition of 1 M NaOH until the pH reaches 8.0. This generates the free amine required for the reaction.
3. Enzymatic Synthesis Reaction
-
In a temperature-controlled reaction vessel, combine the Z-Ala-OH solution and the neutralized H-Ala-OMe solution to achieve a final concentration of 50 mM for each substrate.
-
Add Tris-HCl buffer (0.1 M, pH 8.0) to reach the final desired volume. If co-solvents are needed to maintain solubility, they can be added at this stage (e.g., 20% v/v DMF).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 40°C).
-
Initiate the reaction by adding thermolysin to a final concentration of 10-20 µM.
-
Incubate the reaction mixture with gentle agitation at 40°C.
4. Reaction Monitoring
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Stop the enzymatic reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
-
Identify the product peak by comparing retention times with authentic standards and/or by using mass spectrometry (LC-MS). Quantify the yield based on the peak area relative to an internal standard.
5. Product Purification
-
Once the reaction has reached its optimal yield (as determined by HPLC), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will precipitate the enzyme.
-
Centrifuge the mixture to pellet the enzyme and remove it.
-
Extract the supernatant with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Z-Ala-Ala-OMe by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following tables summarize typical reaction conditions and yields for the enzymatic synthesis of various dipeptides, providing a reference for optimization studies.
Table 1: Reaction Conditions for Thermolysin-Catalyzed Dipeptide Synthesis
| Carboxyl Component | Amine Component | Enzyme Conc. | Temp (°C) | pH | Time (h) | Yield (%) | Reference |
| Z-Asp-OH | H-Phe-OMe | 10 µM | 37 | 7.0 | 5 | ~90% | |
| Z-Phe-OH | H-Leu-NH₂ | 10 µM | 37 | 7.0 | 5 | ~80% | |
| Moz-Asn-OH | H-Leu-Ala-OEt | Not specified | Not specified | Not specified | Not specified | >50% | |
| Z-Ala-OH | H-Ala-OMe | 10-20 µM | 40 | 8.0 | 8-24 | >70% (Expected) | (Adapted from) |
Table 2: Reaction Conditions for Papain-Catalyzed Dipeptide Synthesis
| Carboxyl Component | Amine Component | Enzyme Conc. | Temp (°C) | pH | Time (h) | Yield (%) | Reference |
| Z-Ala-Gln | (from Z-Ala-OEt + Gln) | Not specified | Not specified | Not specified | Not specified | 35.5% | |
| Z-Gly-OGp | H-Phe-NH₂ | 0.5 mg/mL | Room Temp | 8.5 | 24 | 74% | |
| Ala-OEt | Polymerization | 50 mg/mL | 40 | 7.0-11.0 | Not specified | High (oligomer) |
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for enzymatic peptide synthesis and the interplay of key reaction parameters.
Caption: General workflow for the enzymatic synthesis of Z-Ala-Ala-OMe.
References
- 1. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Ala-OMe in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine methyl ester (Ala-Ala-OMe) is a dipeptide methyl ester that serves as a substrate for various proteases, particularly those belonging to the serine protease family. Its simple structure makes it a useful tool for fundamental studies of protease activity, substrate specificity, and inhibitor screening. Due to the absence of a chromogenic or fluorogenic leaving group, assays employing this compound require a secondary detection method to quantify the products of enzymatic hydrolysis. This document provides detailed application notes and protocols for the use of this compound in protease assays, focusing on methods for detecting protease activity and determining kinetic parameters.
Principle of the Assay
The fundamental principle behind using this compound as a protease substrate lies in the enzymatic cleavage of the peptide bond between the two alanine residues. This hydrolysis reaction, catalyzed by a protease, results in the formation of L-alanine and L-alanine methyl ester. The increase in the concentration of these products, specifically the newly formed primary amine of L-alanine, can be quantified using colorimetric or fluorometric methods.
Applicable Proteases
This compound is a substrate for proteases that exhibit specificity for small, neutral amino acids at the P1 and P1' positions of the cleavage site.
-
Porcine Pancreatic Elastase (PPE): This is a well-characterized serine protease that preferentially cleaves peptide bonds C-terminal to small, hydrophobic amino acids such as alanine, valine, and glycine.[1][2] this compound is a suitable substrate for assaying PPE activity.
-
Neutrophil Elastase: A serine protease involved in inflammatory processes, it also shows a preference for small hydrophobic residues.
-
Proteinase K: A broad-spectrum serine protease, it is known to cleave peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids.[3][4] Due to its broad specificity, it can hydrolyze this compound.
Data Presentation
A comprehensive literature search did not yield specific, readily available kinetic parameters (Km and kcat) for the hydrolysis of this compound by the aforementioned proteases. This highlights a knowledge gap and an opportunity for further research. The following table is provided as a template for researchers to populate with their own experimentally determined data. A detailed protocol for determining these kinetic parameters is provided in the "Experimental Protocols" section.
| Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Porcine Pancreatic Elastase | This compound | Data not available | Data not available | Data not available | |
| Human Neutrophil Elastase | This compound | Data not available | Data not available | Data not available | |
| Proteinase K | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Two primary methods for detecting the hydrolysis of this compound are detailed below: the Ninhydrin Assay (colorimetric) and the Fluorescamine Assay (fluorometric).
Protocol 1: Protease Activity Assay using this compound with Ninhydrin Detection
This protocol is designed for the quantitative determination of protease activity by measuring the increase in primary amines upon substrate hydrolysis.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Porcine Pancreatic Elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 ml of ethanol or a 1:1 mixture of acetone/butanol.
-
Diluent Solvent: 1:1 (v/v) mixture of water and n-propanol.
-
Standard solution of L-alanine (for calibration curve)
-
Microcentrifuge tubes or 96-well plates
-
Water bath or heat block
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 1-10 mM.
-
Prepare a stock solution of the protease in a suitable buffer (refer to the manufacturer's instructions). The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, combine the Assay Buffer, this compound solution, and finally, initiate the reaction by adding the protease solution. A typical reaction volume is 50-100 µL.
-
Include a "no enzyme" control to measure the background level of primary amines.
-
Incubate the reactions at the optimal temperature for the protease (e.g., 37°C for Porcine Pancreatic Elastase) for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Ninhydrin Reaction:
-
Stop the enzymatic reaction by adding a small volume of a stopping agent (e.g., 10% trichloroacetic acid - TCA) or by heat inactivation (e.g., boiling for 5-10 minutes). Note that heat inactivation will also denature the protease.
-
To an aliquot of the reaction mixture (e.g., 50 µL), add the Ninhydrin Reagent (e.g., 100 µL).
-
Heat the mixture in a boiling water bath for 10-20 minutes. A deep purple color will develop in the presence of primary amines.
-
After heating, cool the samples to room temperature.
-
Add the Diluent Solvent (e.g., 500 µL) to each sample and mix well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 570 nm.
-
Prepare a standard curve using known concentrations of L-alanine reacted with the ninhydrin reagent in the same manner.
-
Determine the concentration of primary amines produced in your enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculate the protease activity, typically expressed as µmol of product formed per minute per mg of enzyme.
-
Protocol 2: Protease Activity Assay using this compound with Fluorescamine Detection
This protocol offers higher sensitivity compared to the ninhydrin assay.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Borate buffer, pH 8.5)
-
Fluorescamine solution: Prepare a 0.3 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh.
-
Standard solution of L-alanine
-
Black 96-well plates suitable for fluorescence measurements
-
Fluorometer or fluorescence microplate reader (Excitation: ~390 nm, Emission: ~475 nm)
Procedure:
-
Substrate and Enzyme Preparation:
-
Follow the same procedure as in Protocol 1, using the appropriate Assay Buffer for the fluorescamine reaction (a borate buffer at pH 8.0-9.0 is often used).
-
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Protocol 1 in a black 96-well plate.
-
-
Fluorescamine Reaction:
-
At the end of the incubation period, add the fluorescamine solution directly to each well (e.g., 20 µL of 0.3 mg/mL fluorescamine in acetone to a 100 µL reaction). Mix immediately and thoroughly. The reaction with primary amines is very rapid.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence immediately using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
Prepare a standard curve using known concentrations of L-alanine reacted with fluorescamine.
-
Determine the amount of product formed and calculate the protease activity as described in Protocol 1.
-
Protocol 3: Determination of Km and kcat
This protocol outlines the steps to determine the kinetic parameters for the hydrolysis of this compound by a protease.
-
Set up a series of reactions with a fixed concentration of the protease and varying concentrations of the this compound substrate. The substrate concentrations should typically range from 0.1 x Km to 10 x Km. Since Km is unknown, start with a wide range of concentrations (e.g., 0.1 mM to 20 mM).
-
Measure the initial velocity (v0) of the reaction for each substrate concentration. This is done by taking samples at multiple time points during the early, linear phase of the reaction and quantifying the product formation using either the ninhydrin or fluorescamine assay. The initial velocity is the slope of the plot of product concentration versus time.
-
Plot the initial velocities (v0) against the substrate concentrations ([S]) .
-
Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S]) Use non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax (the maximum reaction velocity) and Km (the Michaelis constant).
-
Calculate kcat (the turnover number) using the following equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency as the ratio kcat/Km.
Visualizations
Signaling Pathway Involving Neutrophil Elastase
Neutrophil elastase is a key mediator in inflammatory signaling pathways, contributing to tissue damage and the inflammatory response.
Caption: Neutrophil Elastase Signaling Pathway in Inflammation.
Experimental Workflow for Protease Assay using this compound
The following diagram outlines the general workflow for conducting a protease assay with this compound and subsequent detection.
Caption: General workflow for a protease assay using this compound.
Logical Relationship for Kinetic Parameter Determination
This diagram illustrates the logical flow for determining the kinetic parameters Km and kcat.
Caption: Logical flow for determining protease kinetic parameters.
References
Application Notes and Protocols for HPLC Purification of Ala-Ala-OMe Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Alanine-Alanine-Methylester (Ala-Ala-OMe) derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for obtaining high-purity dipeptides for research, development, and quality control purposes.
Introduction
This compound is a dipeptide derivative that can exist as multiple stereoisomers (L-Ala-L-Ala-OMe, D-Ala-D-Ala-OMe, L-Ala-D-Ala-OMe, and D-Ala-L-Ala-OMe). The purification of these derivatives is critical to isolate the desired stereoisomer and remove impurities from the synthetic process. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2] For the separation of enantiomers and diastereomers, specialized chiral stationary phases are necessary.[3][4][5]
Synthesis and Purification Workflow
The typical workflow for obtaining pure this compound derivatives involves solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and subsequent purification by HPLC. The purity of the final product is then confirmed using analytical HPLC and mass spectrometry.
Caption: General workflow for the synthesis, purification, and analysis of this compound derivatives.
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Reversed-Phase HPLC
This protocol is suitable for the general cleanup of crude this compound after synthesis and cleavage, primarily to remove non-peptidic impurities.
1. Materials and Equipment:
-
Preparative HPLC system
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude this compound, lyophilized
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.
-
Collect fractions corresponding to the major peak.
4. Post-Purification:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Table 1: Representative RP-HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 215 nm |
| Gradient | 5% to 40% B over 30 minutes |
| Expected Purity | >95% (may contain diastereomers) |
Protocol 2: Chiral Separation of this compound Stereoisomers
This protocol is designed for the separation of diastereomeric or enantiomeric pairs of this compound derivatives. A chiral stationary phase (CSP) is mandatory for this separation.
Caption: Logical diagram for the separation of this compound stereoisomers using chiral HPLC.
1. Materials and Equipment:
-
Analytical or semi-preparative HPLC system
-
Chiral stationary phase (CSP) column (e.g., Astec® CHIROBIOTIC® T)
-
Appropriate mobile phase for the selected CSP (e.g., methanol/water/acetic acid/triethylamine)
-
Purified mixture of this compound stereoisomers
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the peptide mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
3. Chiral HPLC Method:
-
Equilibrate the CSP column with the chosen mobile phase.
-
Inject the sample.
-
Run the separation under isocratic or gradient conditions as recommended for the specific column.
-
Monitor the elution at a suitable wavelength (e.g., 215 nm).
-
Collect the separated stereoisomer peaks.
4. Post-Purification:
-
Confirm the identity of each stereoisomer, potentially through co-injection with standards or subsequent analysis.
-
Lyophilize the collected fractions.
Table 2: Example Chiral HPLC Parameters for this compound Separation
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol/Water/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline or near-baseline resolution of stereoisomers |
Data Presentation and Quality Control
The purity of the final product should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry. Purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Summary of Analytical Data for Purified L-Ala-L-Ala-OMe
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >98% |
| Retention Time | 12.5 min | |
| Mass Spectrometry | [M+H]⁺ Calculated | 175.1134 m/z |
| [M+H]⁺ Found | 175.1132 m/z | |
| Chiral HPLC | Enantiomeric Excess | >99% ee |
Concluding Remarks
The successful purification of this compound derivatives is achievable through a systematic approach involving initial cleanup by reversed-phase HPLC followed by high-resolution separation of stereoisomers using chiral HPLC. The protocols and parameters provided herein serve as a robust starting point for developing specific purification methods tailored to the unique properties of the target derivative. Rigorous quality control using analytical HPLC and mass spectrometry is essential to ensure the final product meets the required specifications for subsequent research and development applications.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomer Separations | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Ala-Ala-OMe in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis, particularly for the creation of long peptides and analogues. This approach involves the coupling of pre-synthesized peptide fragments, which can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for certain sequences. Ala-Ala-OMe (L-Alanyl-L-alanine methyl ester) is a dipeptide fragment that can be utilized as a nucleophilic component (amine-component) in a fragment condensation strategy. Its application is relevant in the synthesis of peptides where an N-terminal Ala-Ala sequence is desired. The methyl ester protects the C-terminus of the dipeptide during the coupling reaction.
These application notes provide a detailed overview of the strategic considerations and a general protocol for the use of this compound in solution-phase fragment condensation.
Core Principles and Strategic Considerations
Utilizing this compound in a fragment condensation reaction requires careful planning to ensure high coupling efficiency and minimal side reactions, most notably racemization. The general strategy involves the coupling of an N-terminally protected peptide fragment with a C-terminal carboxylic acid (the carboxyl-component) and the deprotected this compound as the amine-component.
Key considerations include:
-
Fragment Preparation: The C-terminal peptide fragment must be synthesized with a free carboxylic acid at its C-terminus and a suitable protecting group on its N-terminus (e.g., Fmoc or Boc). The this compound fragment is typically used as its hydrochloride salt, which requires neutralization prior to the coupling reaction.
-
Coupling Reagents: The choice of coupling reagent is critical to facilitate efficient amide bond formation and to suppress racemization. Modern coupling reagents are often used in combination with additives.
-
Racemization Suppression: The C-terminal amino acid of the carboxyl-component is susceptible to racemization during activation. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial to minimize this side reaction. The risk of racemization at the C-terminal alanine of the this compound fragment is negligible as it is not the activated component.
-
Solvent Selection: The choice of solvent is important for the solubility of all reactants and for influencing the reaction rate and side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents.
Experimental Protocols
The following is a general protocol for the solution-phase fragment condensation of an N-terminally protected peptide acid with this compound. This should be considered a starting point and may require optimization based on the specific peptide sequences.
Materials
-
N-terminally protected peptide acid (e.g., Fmoc-Peptide-OH)
-
L-Alanyl-L-alanine methyl ester hydrochloride (H-Ala-Ala-OMe·HCl)
-
Coupling Reagent (e.g., DIC, EDC·HCl, HATU, PyBOP)
-
Racemization Suppressing Additive (e.g., HOBt, OxymaPure®)
-
Tertiary Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel)
Protocol: Solution-Phase Fragment Condensation
-
Preparation of the Amine Component (this compound):
-
Dissolve H-Ala-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt, yielding the free amine.[1]
-
-
Activation of the Carboxyl Component (N-protected Peptide Acid):
-
In a separate flask, dissolve the N-terminally protected peptide acid (1.0 equivalent), the coupling reagent (1.05 equivalents), and the racemization suppressing additive (1.1 equivalents) in anhydrous DMF.
-
If using a carbodiimide like DIC or EDC, pre-activation is generally not required. If using an onium salt like HATU or PyBOP, add DIPEA (2.0 equivalents) and stir for 10-15 minutes at 0 °C to room temperature to pre-activate the carboxylic acid.[1]
-
-
Coupling Reaction:
-
Add the activated carboxyl component solution to the neutralized this compound solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the fragments being coupled.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure protected peptide product.
-
Data Presentation
The following table provides illustrative data for the coupling of a model N-terminally protected tetrapeptide (Fmoc-Ala-Val-Gly-Ile-OH) with this compound using different coupling reagent systems. Note: These are representative yields and purities and will vary depending on the specific peptide sequences and reaction conditions.
| Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| DIC/HOBt | DIPEA | DMF/DCM | 12 | 75 | >95 |
| EDC·HCl/OxymaPure® | DIPEA | DMF | 10 | 80 | >95 |
| HATU | DIPEA | DMF | 4 | 85 | >97 |
| PyBOP/HOBt | DIPEA | DMF | 6 | 82 | >96 |
Mandatory Visualizations
Experimental Workflow for Fragment Condensation
Caption: Workflow for solution-phase fragment condensation using this compound.
Logical Relationship in Peptide Bond Formation
Caption: Key steps in the formation of a peptide bond during fragment condensation.
Conclusion
The use of this compound in fragment condensation is a viable strategy for the synthesis of peptides containing this specific N-terminal dipeptide sequence. Success hinges on the careful selection of coupling reagents and conditions that promote high yields while minimizing racemization. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to develop and optimize their fragment condensation strategies for the synthesis of complex peptide targets.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ala-Ala-OMe Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Ala-Ala-OMe coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough. 2. Steric hindrance: Although Alanine is not considered a bulky amino acid, steric hindrance can still be a factor in certain contexts. 3. Low concentration of reactants: Dilute reaction conditions can slow down the reaction rate. 4. Presence of moisture: Water can hydrolyze the activated ester intermediate. | 1. Optimize the coupling reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1][2] The addition of additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings (e.g., DIC) can also enhance the reaction rate.[2][3] 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., overnight) or gently increase the temperature to improve kinetics.[4] 3. Increase reactant concentration: Ensure the reaction is run at an appropriate concentration to favor bimolecular coupling. 4. Use anhydrous solvents: Ensure all solvents (e.g., DMF, DCM) are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Side Products | 1. Racemization: The chiral center of the activated Alanine residue can epimerize, leading to the formation of the D-Ala-L-Ala-OMe diastereomer. This is more likely with prolonged activation times or the use of certain bases. 2. Formation of N-acylurea: This is a common side reaction when using carbodiimides like DCC or EDC, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. 3. Guanidinylation of the N-terminus: If using HATU or HBTU in excess, a side reaction can occur where the N-terminus of the amine component is guanidinylated. | 1. Minimize pre-activation time: Add the coupling reagent to the reaction mixture containing both the carboxylic acid and the amine (in situ activation) to minimize the lifetime of the activated intermediate. Using additives like HOBt or HOAt can also suppress racemization. The choice of a weaker base, like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, can also reduce racemization risk. 2. Use additives with carbodiimides: The addition of HOBt or Oxyma Pure traps the O-acylisourea intermediate to form a more stable active ester, preventing its rearrangement to N-acylurea. 3. Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling reagent and avoid large excesses to minimize side reactions like guanidinylation. |
| Difficulty in Product Purification | 1. Unreacted starting materials: Incomplete reaction leads to the presence of both Boc-Ala-OH and H-Ala-OMe in the final mixture. 2. Byproducts from the coupling reagent: The coupling reaction generates byproducts (e.g., HOBt, urea derivatives) that need to be removed. 3. Similar polarity of product and impurities: The desired dipeptide may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | 1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material before quenching the reaction. 2. Aqueous work-up: Perform a standard aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl or citric acid), a mild base (e.g., saturated NaHCO₃), and brine. 3. Optimize chromatography conditions: If purification by flash column chromatography is necessary, screen different eluent systems to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the this compound synthesis?
The choice of coupling reagent can significantly impact the yield and purity of the dipeptide. For a relatively simple coupling like this compound, a variety of reagents can be effective. However, for maximizing yield and minimizing side reactions, uronium/aminium salts are generally preferred over carbodiimides alone.
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU/HBTU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times. HATU is generally more reactive and can reduce racemization compared to HBTU. | Can cause guanidinylation of the N-terminus if used in excess. Higher cost. |
| PyBOP | Phosphonium Salt | A robust reagent for difficult couplings, including those involving sterically hindered amino acids. | Can be less reactive than HATU for some couplings. |
| EDCI/HOBt | Carbodiimide/Additive | Cost-effective and widely used. The addition of HOBt improves efficiency and reduces side reactions like racemization and N-acylurea formation. | May require longer reaction times compared to uronium/aminium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma Pure is a non-explosive alternative to HOBt and can lead to high coupling rates with low racemization. | DIC can be more difficult to remove during work-up than the water-soluble byproducts of EDCI. |
Q2: What is the optimal solvent and temperature for the reaction?
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for peptide coupling reactions. The reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For difficult couplings, the temperature can be slightly elevated, but this may increase the risk of racemization.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials (Boc-Ala-OH and H-Ala-OMe) and the appearance of the product spot (this compound) indicate the reaction's progress. Staining with ninhydrin can be used to visualize the amine-containing spots.
Q4: What are the key steps in the work-up and purification process?
After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and subjected to an aqueous work-up. This involves sequential washing with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and coupling byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. If further purification is needed, flash column chromatography on silica gel is the standard method.
Experimental Protocols
Protocol 1: Synthesis of Boc-Ala-Ala-OMe using HATU
This protocol describes a general procedure for the solution-phase synthesis of Boc-Ala-Ala-OMe using HATU as the coupling reagent.
Materials:
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Boc-L-Alanine (Boc-Ala-OH)
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L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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1 M HCl solution
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Saturated NaHCO₃ solution
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Brine (saturated NaCl solution)
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the flask containing the free H-Ala-OMe. Add DIPEA (2.0 equivalents) to the combined mixture. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting Boc-Ala-OH is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Ala-Ala-OMe.
Visualizations
Caption: General workflow for the solution-phase synthesis of Boc-Ala-Ala-OMe.
References
Preventing racemization of Ala-Ala-OMe during synthesis
Welcome to the technical support center for the synthesis of the dipeptide Ala-Ala-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis, and why is it a significant concern?
A1: Racemization is the process where the L-alanine residues lose their stereochemical integrity, converting into a mixture of L- and D-enantiomers.[1] This results in the formation of the undesirable diastereomer, D-Ala-L-Ala-OMe, alongside the target L-Ala-L-Ala-OMe. The presence of this impurity is a major concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] Even small amounts of a diastereomer can significantly alter a peptide's efficacy and safety profile, and it can be very difficult to separate from the desired product.[2]
Q2: What is the primary mechanism that causes racemization during the coupling step?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the N-protected alanine cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base. Reprotonation can then occur from either side of the planar ring, leading to a loss of the original stereochemistry.[2]
Q3: Which factors in my experimental setup can influence the extent of racemization?
A3: Several factors can contribute to increased racemization:
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Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others. For example, using carbodiimides like DCC or DIC without an additive can lead to higher levels of racemization.
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Additives: The absence of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly increase the risk of racemization.
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Base: The type and amount of base used can have a substantial impact. Stronger, less sterically hindered bases like triethylamine (TEA) can promote racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
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Temperature: Higher reaction temperatures accelerate the rate of racemization.
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Solvent: The polarity of the solvent can influence the rate of racemization. More polar aprotic solvents may favor racemization in some cases.
Q4: How can I detect and quantify the amount of the D-Ala-L-Ala-OMe diastereomer in my product?
A4: There are several analytical techniques to detect and quantify racemization:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the diastereomers (L-Ala-L-Ala-OMe and D-Ala-L-Ala-OMe) are separated on a chiral stationary phase column.
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Gas Chromatography (GC) of Derivatized Amino Acids: The dipeptide can be hydrolyzed back to its constituent amino acids. The alanine enantiomers can then be derivatized with a chiral reagent and analyzed by GC on a chiral column.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, as the different spatial arrangements can lead to distinct chemical shifts for certain protons, such as the alanine methyl groups.
Troubleshooting Guide
Problem: Significant racemization is detected in the synthesis of this compound.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU or HBTU in combination with an additive. For carbodiimide-based couplings, always use an additive. |
| Absence or Ineffective Additive | Incorporate an effective racemization suppressor like OxymaPure or HOBt into your coupling protocol. Oxyma derivatives have been shown to be particularly effective. |
| Strong or Excess Base | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in the minimum required amount. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature. |
| Prolonged Activation Time | Minimize the pre-activation time of the N-protected alanine before adding the amine component to reduce the lifetime of the racemization-prone activated intermediate. |
Quantitative Data on Racemization
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, Fmoc-L-Xaa-L-Leu-OtBu, which illustrates the comparative effectiveness of different coupling conditions. While not specific to this compound, these trends are generally applicable.
| N-Protected Amino Acid (Fmoc-L-Xaa-OH) | Coupling Reagent/Additive | % D-Isomer Formation |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | ~5% |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | Negligible |
| Fmoc-L-Cys(Trt)-OH | HATU / NMM | High |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | Negligible |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | ~1.8% |
Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.
Experimental Protocols
Protocol: Low-Racemization Solution-Phase Synthesis of Z-L-Ala-L-Ala-OMe using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of Z-L-Alanine to L-Alanine methyl ester.
Materials:
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Z-L-Alanine (Z-L-Ala-OH)
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L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
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Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
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N,N'-Diisopropylcarbodiimide (DIC)
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N-methylmorpholine (NMM)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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1 M aqueous hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.
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Activation of Carboxylic Acid: In a separate flask, dissolve Z-L-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.
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Coupling Reaction: Add the solution of activated Z-L-Ala-OH to the neutralized H-L-Ala-OMe solution at 0 °C. Add DIC (1.1 equivalents) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Z-L-Ala-L-Ala-OMe by flash column chromatography or recrystallization to obtain the pure dipeptide.
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Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for minimizing racemization.
Caption: Mechanism of racemization via oxazolone formation.
References
Technical Support Center: Ala-Ala-OMe Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the dipeptide Ala-Ala-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The two primary side products encountered during the solution-phase synthesis of this compound are:
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Cyclo(Ala-Ala) , also known as 2,5-dimethyl-3,6-diketopiperazine (DKP). This is formed through an intramolecular cyclization of the deprotected H-Ala-Ala-OMe dipeptide.
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Boc-L-Ala-D-Ala-OMe , the diastereomeric impurity resulting from the racemization of the L-Alanine residue during the coupling step. The formation of this epimer occurs through the abstraction of the α-proton of the activated amino acid.[1]
Q2: Which step in the synthesis is most prone to side product formation?
A2: The coupling step, where Boc-L-Ala-OH is activated and reacted with H-L-Ala-OMe, is the most critical stage for racemization. The activation of the carboxylic acid makes the α-proton of the N-protected alanine susceptible to abstraction by base, leading to the formation of the D-isomer.[1] Diketopiperazine formation primarily occurs after the deprotection of Boc-Ala-Ala-OMe, when the free N-terminal amine of the dipeptide methyl ester can attack the C-terminal ester carbonyl.
Q3: How can I detect the presence of these side products?
A3: The most effective methods for detecting and quantifying the desired product and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chiral HPLC is essential for separating and quantifying the desired L-L diastereomer from the L-D impurity.
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LC-MS can be used to identify the masses of the desired product (Boc-Ala-Ala-OMe), the diketopiperazine, and any remaining starting materials or reagent adducts.
Q4: What is the impact of the choice of coupling reagent on the synthesis?
A4: The choice of coupling reagent significantly affects the reaction yield and the extent of racemization. Reagents are often used with additives to suppress side reactions. For instance, carbodiimides like DCC and DIC are effective but can lead to significant racemization if used alone. The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® helps to minimize this by forming a more selective active ester.[2] More modern reagents like HATU and HBTU generally offer high coupling efficiency with low levels of racemization, though they are more expensive.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Boc-Ala-Ala-OMe Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. - Extend the reaction time if starting materials are still present. - Ensure all reagents are of high purity and anhydrous where specified. |
| Formation of N-acylurea | - This is a common side product when using carbodiimide coupling reagents like DCC. The N-acylurea is an unreactive byproduct. - While difficult to completely avoid, ensuring the reaction temperature is kept low (e.g., 0 °C) during the initial activation can minimize its formation. |
| Loss of product during workup | - Ensure proper phase separation during extractions. - Minimize the number of purification steps. - Use the appropriate solvent system for column chromatography to ensure good separation without excessive loss of product. |
Issue 2: High Levels of Diastereomeric Impurity (Boc-L-Ala-D-Ala-OMe) Detected
| Potential Cause | Recommended Solution |
| Inappropriate coupling reagent/additive combination | - Avoid using carbodiimides (DCC, EDC) without a racemization-suppressing additive. - Use combinations like DCC/HOBt, DIC/HOBt, or DIC/Oxyma. - For very low racemization, consider using more advanced reagents like HATU or HBTU, although at a higher cost. |
| Excessive or strong base | - Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Use the minimum necessary amount of base. Typically, one equivalent is needed to neutralize the amino acid salt. |
| High reaction temperature | - Perform the coupling reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature. |
| Prolonged activation time | - Pre-activate the Boc-L-Ala-OH with the coupling reagent and additive for a short, defined period (e.g., 5-10 minutes) before adding the H-L-Ala-OMe solution. This minimizes the time the highly reactive species is exposed to basic conditions. |
Issue 3: Significant Formation of Diketopiperazine (DKP)
| Potential Cause | Recommended Solution |
| Prolonged storage of deprotected H-Ala-Ala-OMe | - After deprotection of Boc-Ala-Ala-OMe, the resulting H-Ala-Ala-OMe is prone to cyclization. It is best to use it immediately in the next step or to store it as its hydrochloride salt to prevent the free amine from reacting. |
| Basic conditions during workup of H-Ala-Ala-OMe | - During the workup after Boc deprotection, avoid prolonged exposure to basic conditions that would generate the free amine of the dipeptide ester. Acidic extraction and precipitation as the hydrochloride salt are recommended. |
Quantitative Data on Coupling Reagent Performance
The following table summarizes expected outcomes for the coupling of Boc-L-Ala-OH with H-L-Ala-OMe using different coupling reagents in a solution-phase synthesis. The data is compiled from literature and represents typical, illustrative values. Actual results may vary based on specific experimental conditions.
| Coupling Reagent/Additive | Typical Yield of Boc-Ala-Ala-OMe (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. HOBt is crucial to suppress racemization. |
| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, simplifying workup. Generally shows lower reactivity compared to uronium salts. |
| HBTU | >90% | Low | A good balance of high reactivity and cost-effectiveness for standard couplings. |
| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, even with sterically hindered amino acids. It is, however, more expensive. |
Experimental Protocols
Protocol 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH
This protocol describes the esterification of Boc-L-Ala-OH followed by deprotection to yield the hydrochloride salt of L-Alanine methyl ester.
Step 1a: Esterification of Boc-L-Ala-OH
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Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.
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Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.
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Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.
Step 1b: Boc Deprotection
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Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) in a minimal amount of anhydrous dioxane or ethyl acetate.
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Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.
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Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).
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Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-L-Ala-OMe·HCl.
Protocol 2: Coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl using DCC/HOBt
This protocol provides a standard method for dipeptide formation with good control over racemization.
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Preparation of the Amine Component: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. To this, add the neutralized H-L-Ala-OMe solution from step 1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.
Protocol 3: Final Boc Deprotection to Yield H-L-Ala-L-Ala-OMe·HCl
This protocol describes the final deprotection step.
-
Reaction Setup: Dissolve the purified Boc-L-Ala-L-Ala-OMe (1 equivalent) in anhydrous dioxane or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in dioxane (5-10 fold excess) and stir at room temperature for 1-2 hours.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield H-L-Ala-L-Ala-OMe·HCl.
Visualizations
References
Technical Support Center: Optimizing Deprotection of Ala-Ala-OMe
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected Alanine-Alanine-Methyl Ester (Ala-Ala-OMe).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of protected this compound.
N-Terminal Deprotection Issues
Q1: I am observing incomplete Boc deprotection of my Boc-Ala-Ala-OMe. What should I do?
Possible Causes and Solutions:
-
Insufficient Acid Strength or Reaction Time: The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions. If the reaction is incomplete, the acid may be too weak, or the reaction time too short.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. A common starting point is 25-50% TFA in dichloromethane (DCM). For stubborn deprotections, neat TFA can be used. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal time.[1][2]
-
-
Inadequate Reagent Volume: Ensure enough cleavage cocktail is used to swell the resin if the synthesis is solid-phase.[3]
-
How to Confirm Incomplete Deprotection: The most reliable way to confirm incomplete deprotection is through HPLC analysis, which will show a different retention time for the Boc-protected peptide compared to the deprotected peptide.[4]
Q2: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. What are the possible reasons?
Possible Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst.
-
-
Inefficient Hydrogen Transfer: The efficiency of hydrogen gas transfer can impact the reaction rate.
-
Solution: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen. Using a hydrogen donor like ammonium formate in transfer hydrogenation can sometimes be more efficient.[5]
-
-
Alternative Deprotection Method: For substrates sensitive to catalytic hydrogenation, strong acidic conditions like hydrogen bromide in acetic acid (HBr/AcOH) can be an alternative.
C-Terminal Deprotection Issues
Q3: I am concerned about racemization during the saponification of this compound. How can I minimize this?
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Saponification of peptide methyl esters, especially with excess alkali and long reaction times, can lead to racemization of the C-terminal amino acid.
-
Solution: Employ milder saponification conditions. Use a minimal excess of base (e.g., 1.05-1.2 equivalents of LiOH or NaOH) and maintain a low temperature (e.g., 0-4 °C). Closely monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed. The use of tetrabutylammonium hydroxide has been suggested to reduce the risk of racemization. For derivatives sensitive to racemization, carrying out the reaction between -20°C and 30°C with short reaction times is preferable.
-
Q4: The saponification of my dipeptide methyl ester is not going to completion. What can I do?
Possible Causes and Solutions:
-
Poor Solubility: The dipeptide may not be fully soluble in the reaction mixture, leading to incomplete reaction.
-
Solution: Add a co-solvent such as methanol, ethanol, or dioxane to improve solubility.
-
-
Insufficient Base: Ensure that a sufficient amount of base is present to drive the reaction to completion.
-
Solution: While minimizing excess base is crucial to prevent racemization, ensure at least a stoichiometric amount is used. A slight excess is generally recommended.
-
General Issues
Q5: What is the optimal order for deprotecting a fully protected this compound (e.g., Boc-Ala-Ala-OMe)?
Logical Relationship:
The choice of deprotection order depends on the protecting groups used and the desired final product. For a typical Boc-protected dipeptide methyl ester, the N-terminal Boc group is generally removed first, followed by the C-terminal methyl ester. This is because the acidic conditions required for Boc removal are orthogonal to the basic conditions for saponification.
Caption: Recommended deprotection workflow for Boc-Ala-Ala-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-terminal protecting groups for this compound synthesis, and what are the standard deprotection conditions?
The two most common acid-labile N-terminal protecting groups for alanine are Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).
-
Boc Group: Deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Cbz Group: Commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Alternatively, it can be cleaved with strong acids like HBr in acetic acid.
Q2: What are the key parameters to monitor during the saponification of this compound?
The key parameters to monitor are:
-
Reaction Progress: Use TLC or HPLC to track the disappearance of the starting material (this compound) and the appearance of the product (Ala-Ala-OH).
-
Temperature: Maintain a low temperature (0-4 °C) to minimize the risk of racemization.
-
pH: The pH should be basic during the reaction. After completion, the reaction should be neutralized and then acidified to protonate the carboxylate and facilitate extraction.
Data Presentation
Table 1: Comparison of N-Terminal Deprotection Conditions for Dipeptides
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 25-50% TFA | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hr | >95 |
| Boc | 4M HCl in Dioxane | Dioxane/Methanol | Room Temp | 10 - 30 min | >95 |
| Cbz | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp | 1 - 4 hr | >95 |
| Cbz | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 30 min - 1 hr | High |
Table 2: Saponification Conditions for Dipeptide Methyl Esters
| Base | Equivalents | Solvent System | Temperature (°C) | Time | Key Considerations |
| LiOH | 1.05 - 1.2 | THF/H₂O (e.g., 3:1) | 0 - 4 | 1 - 3 hr | Low temperature is critical to minimize racemization. |
| NaOH | 1.05 - 1.2 | Methanol/H₂O (e.g., 3:1) | 0 - 4 | 1 - 3 hr | Similar to LiOH, careful temperature control is necessary. |
| TBAH | 1.1 | THF/H₂O | 0 | 2 - 4 hr | May reduce the risk of racemization compared to LiOH/NaOH. |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-Ala-Ala-OMe
-
Dissolution: Dissolve Boc-Ala-Ala-OMe in dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
Technical Support Center: Ala-Ala-OMe Purification
Welcome to the technical support center for the purification of L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this dipeptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified this compound
Q: I've completed the synthesis and purification, but my final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in dipeptide synthesis and purification can stem from several factors throughout the process. Here are the most common culprits and solutions:
-
Incomplete Reactions: The initial coupling reaction to form the dipeptide may not have gone to completion.
-
Solution: Ensure you are using fresh, high-quality coupling reagents. For difficult couplings, consider switching to a more potent activating agent like HATU. Monitoring the reaction progress using a technique like thin-layer chromatography (TLC) can help determine the optimal reaction time.[1]
-
-
Diketopiperazine (DKP) Formation: Dipeptides, especially those with a C-terminal proline or other secondary amino acids, are prone to intramolecular cyclization to form a stable six-membered ring called a diketopiperazine.[2][3] This side reaction cleaves the dipeptide from the resin in solid-phase synthesis or occurs in solution-phase, leading to a significant loss of the desired linear product.[2][4]
-
Solution: To minimize DKP formation, it is crucial to avoid prolonged exposure to basic conditions, especially during the removal of the N-terminal protecting group (e.g., Fmoc). Using a milder base or a modified deprotection cocktail (e.g., 2% DBU and 5% piperazine in NMP) can be effective. Proceeding immediately to the next coupling step after deprotection can also help by trapping the free amine before it can cyclize.
-
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Optimize your extraction procedure to ensure the dipeptide is efficiently transferred to the desired phase. During purification by column chromatography, carefully select your solvent system to ensure good separation and recovery. For recrystallization, choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is critical to maximize crystal formation.
-
-
Peptide Aggregation: Some peptide sequences are prone to aggregation, making them difficult to handle and purify.
-
Solution: Using chaotropic salts, such as 0.4 M KSCN, in the coupling or deprotection solvent can help disrupt secondary structures and improve reagent access.
-
Issue 2: Persistent Impurities in the Final Product
Q: After purification, my this compound is still contaminated with impurities as confirmed by HPLC analysis. What are these impurities and how can I remove them?
A: The presence of persistent impurities is a common challenge. Understanding the nature of these impurities is the first step to effectively removing them.
-
Unreacted Starting Materials: Residual N-protected Alanine and Alanine methyl ester may remain in the crude product.
-
Solution: These can typically be removed by column chromatography with an appropriate solvent gradient or by recrystallization.
-
-
Coupling Reagents and Byproducts: Reagents used for the peptide bond formation (e.g., DCC, HBTU) and their byproducts (e.g., DCU) are common impurities.
-
Solution: Many of these are non-polar and can be separated from the more polar dipeptide by column chromatography. Some byproducts, like DCU, are poorly soluble in many organic solvents and can often be removed by filtration.
-
-
Deletion or Truncated Sequences: In solid-phase synthesis, incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.
-
Solution: Optimizing the coupling and deprotection steps is key to preventing their formation. Purification by preparative HPLC is often necessary to separate these closely related impurities from the target peptide.
-
-
Racemized Diastereomers: The activation of the carboxylic acid group during coupling can sometimes lead to racemization of the amino acid, resulting in the formation of diastereomeric impurities.
-
Solution: Using coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt, can minimize this side reaction. Chiral HPLC may be required to separate these isomers.
-
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.
-
Solution: Proper drying of the final product under high vacuum is essential. For some solvents, lyophilization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The two most common and effective methods are:
-
Column Chromatography: This is a versatile technique that separates compounds based on their polarity. For this compound, a polar stationary phase like silica gel is typically used with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Flash chromatography, a variation that uses pressure to speed up the process, is highly effective for purifying gram quantities of peptides.
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline material, provided a suitable solvent system can be found. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the solvent. For polar dipeptides, solvent systems like methanol/ether or ethanol/ether are often successful.
Q2: How do I choose the right solvents for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which this compound is very soluble at high temperatures but poorly soluble at low temperatures. A good starting point is to test small amounts of your crude product in various solvents of differing polarities. Polar solvents like methanol, ethanol, or acetonitrile are often good choices for dissolving polar dipeptides. A less polar "anti-solvent" like diethyl ether or hexane can then be added to the hot solution to induce crystallization upon cooling.
Q3: What analytical techniques should I use to assess the purity of my this compound?
A3: The most common and reliable methods for assessing peptide purity are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity. The purity is calculated by comparing the peak area of the desired peptide to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): This technique confirms the identity of your product by measuring its molecular weight. It is also invaluable for identifying the nature of any impurities present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dipeptide and may reveal the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Dipeptide Methyl Esters
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Cost-effective, scalable, yields highly pure crystalline product. | Finding a suitable solvent system can be challenging. |
| Flash Column Chromatography | 90-98% | 50-70% | Fast, suitable for large quantities, good for removing a wide range of impurities. | Can use large volumes of solvent, may not separate closely related impurities. |
| Preparative HPLC | >99% | 30-60% | High resolution, excellent for separating closely related impurities. | Lower loading capacity, more expensive, time-consuming. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Weigh out your crude this compound and dissolve it in a minimal amount of a strong solvent like methanol. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with a frit and a stopcock. Fill the column with silica gel in a non-polar solvent (e.g., hexane) to create a well-packed bed.
-
Loading the Sample: Carefully add the dried slurry of your crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient (e.g., 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dipeptide.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a hot polar solvent (e.g., methanol or ethanol). If it dissolves completely, this is a good starting solvent.
-
Dissolution: In a larger flask, add the bulk of your crude product and the chosen hot solvent dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.
-
Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product is too soluble, you can add a small amount of a cold, less polar "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy, then reheat until it is clear and allow it to cool again.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum.
Mandatory Visualization
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical diagram illustrating common problems and their solutions in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of the second alanine residue to Ala-OMe.
Troubleshooting Guide: Incomplete Coupling of Fmoc-Ala to Ala-Resin
Issue: A positive Kaiser test is observed after the coupling of the second alanine residue in an Ala-Ala sequence, indicating the presence of unreacted free amines and an incomplete coupling reaction.
Potential Causes and Solutions
Incomplete coupling of the second alanine in an Ala-Ala sequence is a common issue that can arise from several factors, primarily related to steric hindrance and the formation of secondary structures on the solid support. While alanine is not a bulky amino acid, the repetitive nature of the sequence can lead to on-resin aggregation.[1][2]
1. Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like alanine, can aggregate and form stable secondary structures such as β-sheets.[3] This aggregation can physically block the reactive sites on the resin, preventing efficient coupling.[1]
-
Solutions:
-
Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP), which is known to be more effective at disrupting secondary structures. A "magic mixture" of DCM:DMF:NMP (1:1:1) can also be used.[1]
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding and secondary structure formation.
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-75°C) can enhance reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
-
2. Steric Hindrance: As the peptide chain elongates, steric hindrance can increase, making it more difficult for the activated amino acid to access the N-terminal amine of the resin-bound peptide.
-
Solutions:
-
Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.
-
Increase Reagent Excess: Use a higher excess of the Fmoc-Ala-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
-
Extended Coupling Time: Increase the coupling reaction time to allow for complete reaction.
-
3. Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially for difficult sequences. Some reagents are more effective than others at overcoming steric hindrance and promoting efficient amide bond formation.
-
Solutions:
-
Switch to a More Potent Coupling Reagent: If using a standard carbodiimide-based coupling (e.g., DIC/HOBt), consider switching to a more powerful uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or COMU. These reagents are known to be more effective for sterically hindered couplings.
-
4. Diketopiperazine Formation: At the dipeptide stage, there is a risk of the N-terminal amino group of the second amino acid attacking the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the support, forming a cyclic diketopiperazine.
-
Solution:
-
Use a Sterically Hindered Resin: Employing a resin with a sterically hindered linker, such as 2-Chlorotrityl Chloride resin, can suppress diketopiperazine formation.
-
Immediate Coupling of the Third Residue: Proceed to the next coupling cycle immediately after the successful coupling of the second amino acid to minimize the time the dipeptide has a free N-terminus.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Ala-Ala sequence prone to incomplete coupling when alanine is not a sterically hindered amino acid?
While alanine itself is small, polyalanine sequences are known to adopt stable helical or β-sheet structures on the solid support. This on-resin aggregation can lead to a significant increase in steric hindrance, making it difficult for reagents to access the growing peptide chain, resulting in incomplete coupling and deprotection steps.
Q2: How can I reliably detect incomplete coupling?
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin. A positive result, indicated by a dark blue color on the resin beads, confirms the presence of unreacted amino groups and therefore an incomplete coupling reaction. For a more quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by HPLC and mass spectrometry.
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents. It is a common strategy to drive difficult coupling reactions to completion, especially for sterically hindered amino acids, problematic sequences, or when a positive Kaiser test is observed after the initial coupling.
Q4: Can I use microwave-assisted SPPS to improve the coupling efficiency for the Ala-Ala sequence?
Yes, microwave-assisted SPPS can be a very effective technique for difficult couplings. The use of microwave energy can accelerate reaction times and help to overcome aggregation by disrupting secondary structures, leading to more efficient coupling.
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Typical Reaction Time | Relative Coupling Efficiency for Difficult Sequences |
| DIC | HOBt | DIPEA | 1-2 hours | Good |
| HBTU | HOBt | DIPEA | 30-60 min | Very Good |
| HATU | HOAt | DIPEA | 15-30 min | Excellent |
| COMU | - | DIPEA | 15-30 min | Excellent |
-
Note: Coupling efficiency is sequence-dependent and the information in this table is for illustrative purposes. For a specific peptide, optimization of the coupling conditions may be required.
Key Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
-
Resin Preparation: Swell the Ala-OMe resin in DMF for 30-60 minutes.
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Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
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Add this solution to the deprotected resin.
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Add DIC (3 equivalents) to the resin slurry.
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Agitate the reaction mixture at room temperature for 2-4 hours.
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Monitoring: Perform a Kaiser test on a small sample of the resin beads. If the test is positive (blue beads), the coupling is incomplete. If the test is negative (colorless or yellow beads), proceed to the washing step.
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Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: HATU Coupling for Difficult Sequences
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
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Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 4 and 5 from the DIC/HOBt protocol.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay to detect free primary amines.
-
Reagent Preparation:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
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Solution B: 80 g of phenol in 20 mL of ethanol.
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Solution C: 2 mL of 0.01 M KCN in 98 mL of pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads.
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Dark blue beads: Incomplete coupling (free amines present).
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Colorless or yellow beads: Complete coupling (no free amines).
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-
Visualizations
Caption: Troubleshooting workflow for incomplete Ala-Ala coupling.
Caption: General mechanism of an SPPS coupling reaction.
References
Technical Support Center: Mass Spectrometry Analysis of Ala-Ala-OMe
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of Ala-Ala-OMe (Alanylalanine methyl ester).
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Weak or No Signal for the Precursor Ion [M+H]+
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Question: I am not observing the expected precursor ion for this compound at m/z 175.11. What could be the reason?
-
Answer: Several factors could lead to a weak or absent precursor ion signal. Consider the following troubleshooting steps:
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Sample Concentration: Your sample might be too dilute. Prepare a more concentrated solution of this compound.
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Ionization Efficiency: The electrospray ionization (ESI) efficiency for small, polar molecules like this compound can be sensitive to solvent conditions. Ensure your mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to promote protonation.
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Instrument Tuning and Calibration: Your mass spectrometer may require tuning and calibration. Use a standard calibration solution to ensure the instrument is performing optimally in the low mass range.
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In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the source voltage or temperature to minimize in-source fragmentation.
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Issue 2: Poor or No Fragmentation in MS/MS
-
Question: I can see the precursor ion, but I am not getting any significant fragment ions in my MS/MS spectrum. How can I improve fragmentation?
-
Answer: Inadequate fragmentation is a common issue. Here are some potential solutions:
-
Collision Energy: The collision energy might be too low. Gradually increase the collision-induced dissociation (CID) energy to find the optimal setting for fragmenting this compound.
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is at the recommended level.
-
Precursor Ion Isolation: Check the isolation window for your precursor ion. A window that is too wide might include other ions, leading to a complex and weak fragment spectrum. A window that is too narrow might result in a low precursor ion signal for fragmentation.
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Activation Time: For ion trap instruments, increasing the activation time can enhance fragmentation.
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Issue 3: Unexpected Peaks in the Mass Spectrum
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Question: My mass spectrum shows peaks that I cannot assign to the fragmentation of this compound. What is their origin?
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Answer: Unidentified peaks can arise from several sources:
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Contaminants: The sample might be contaminated with impurities from synthesis, solvents, or sample handling (e.g., polymers like polyethylene glycol - PEG). Always use high-purity solvents and clean sample vials.
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Adduct Formation: Besides the protonated molecule [M+H]+, you might observe adducts with sodium [M+Na]+ or potassium [M+K]+. This is common in ESI. The presence of these adducts can be minimized by using fresh, high-purity solvents and avoiding glassware that may leach these ions.
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Background Ions: The mass spectrometer might have a high background noise. Perform a blank run with just the solvent to identify background ions.
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Issue 4: Inconsistent Fragmentation Pattern
-
Question: The fragmentation pattern of my this compound sample is not reproducible between runs. What could be causing this?
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Answer: Lack of reproducibility can be frustrating. Check the following:
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Instrument Stability: Ensure the mass spectrometer has reached a stable operating condition. This includes temperature and pressure stability.
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LC-MS System Stability: If you are using liquid chromatography-mass spectrometry (LC-MS), ensure the LC flow rate and gradient are stable and reproducible. Fluctuations can affect ionization efficiency and, consequently, fragmentation.
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Sample Degradation: this compound, being a peptide ester, can be susceptible to hydrolysis. Ensure your sample is fresh and stored appropriately.
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Data Presentation
The following table summarizes the expected monoisotopic m/z values for the protonated precursor and major fragment ions of this compound.
| Ion Type | Fragment | Chemical Formula | Calculated m/z |
| Precursor Ion | [M+H]+ | [C7H15N2O3]+ | 175.11 |
| b-ions | b1 | [C3H6NO]+ | 72.04 |
| b2 | [C6H11N2O2]+ | 143.08 | |
| y-ions | y1 | [C4H9NO2]+ | 103.06 |
| a-ions | a1 | [C2H6N]+ | 44.05 |
| a2 | [C5H11N2O]+ | 115.09 | |
| Immonium Ion | I(A) | [C2H6N]+ | 44.05 |
Experimental Protocols
Methodology for Mass Spectrometry Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.
-
-
Mass Spectrometry System:
-
Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr
-
Desolvation Gas Temperature: 250 - 350 °C
-
-
MS1 (Full Scan) Parameters:
-
Mass Range: m/z 50 - 500
-
Scan Time: 0.5 - 1.0 s
-
-
MS2 (Tandem MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]+ ion of this compound at m/z 175.11.
-
Isolation Window: 1-2 Da.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize by ramping the collision energy from 10 to 40 eV to obtain a rich fragmentation spectrum.
-
Mandatory Visualization
Caption: Fragmentation pathway of protonated this compound.
Dealing with hygroscopic nature of Ala-Ala-OMe HCl salt
Welcome to the technical support center for Ala-Ala-OMe HCl. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this hygroscopic dipeptide methyl ester hydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered due to the material's nature.
Frequently Asked Questions (FAQs)
Q1: I received my this compound HCl and it appears clumpy or like a gel, not a powder. Is it still usable?
A1: Yes, this is a common observation and is due to the hygroscopic nature of the salt.[1] Short-chain peptides and their salts are prone to absorbing moisture from the atmosphere, which can cause them to appear as a gel or clump together.[1] The product's integrity is likely intact, but it is crucial to handle it under anhydrous conditions to prevent further moisture uptake. For accurate weighing, it is essential to determine the precise water content.
Q2: How should I properly store this compound HCl to minimize water absorption?
A2: Proper storage is critical for maintaining the quality of this compound HCl. Lyophilized peptides and their salts should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2][3] It is also highly recommended to store the container within a desiccator to provide an additional layer of protection against ambient moisture.[3]
Q3: I'm having trouble getting a consistent weight for my reactions. Could this be related to the hygroscopicity of this compound HCl?
A3: Absolutely. Absorbed moisture will artificially inflate the mass of the compound, leading to the use of less peptide than intended and affecting reaction stoichiometry. Furthermore, hygroscopic compounds are prone to developing static charge, which can make the powder difficult to handle and transfer, leading to inaccurate weighing. To mitigate this, it is recommended to allow the vial to warm to room temperature in a desiccator before opening, weigh the required amount quickly in a low-humidity environment (e.g., a glove box), and promptly reseal the container.
Q4: Can the absorbed water in this compound HCl affect my peptide coupling reaction?
A4: Yes, the presence of excess water can significantly impact peptide coupling reactions. Water can hydrolyze activated esters, which are key intermediates in the formation of the peptide bond, leading to lower yields. It can also affect the performance of coupling reagents, some of which are sensitive to moisture. Therefore, using anhydrous solvents and reagents is crucial when working with hygroscopic starting materials like this compound HCl.
Q5: How can I determine the exact water content of my this compound HCl sample?
A5: The most accurate method for determining the water content in a peptide sample is Karl Fischer titration. This technique is highly specific to water and can provide a precise measurement, allowing you to calculate the exact amount of the peptide in your weighed sample. This is crucial for reactions that require precise stoichiometry.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Peptide Coupling Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Stoichiometry due to Water Content: The actual amount of this compound HCl is lower than the weighed amount due to absorbed moisture. | 1. Determine the water content of your this compound HCl sample using Karl Fischer titration. 2. Adjust the amount of the peptide used in the reaction based on the determined water content to achieve the correct molar ratio. | Improved and more consistent reaction yields. |
| Hydrolysis of Activated Intermediates: Excess water from the hygroscopic salt is quenching the activated carboxylic acid before it can react with the amine. | 1. Ensure all solvents and reagents are anhydrous. Use freshly opened, high-purity solvents. 2. Dry the this compound HCl under vacuum in the presence of a desiccant before use, if compatible with its stability. | Increased coupling efficiency and reduced formation of hydrolysis byproducts. |
| Degradation of Coupling Reagent: The coupling reagent is sensitive to moisture and has lost its activity. | 1. Use a fresh bottle of the coupling reagent. 2. Consider using a coupling reagent known to be more stable in the presence of trace amounts of water. | Restoration of high coupling yields. |
Issue 2: Poor Solubility of this compound HCl
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Clumping due to Moisture: The hygroscopic nature of the salt has caused it to form clumps that are difficult to dissolve. | 1. Gently break up any clumps with a dry spatula under an inert atmosphere. 2. Use sonication to aid in the dissolution process. | Faster and more complete dissolution of the peptide salt. |
| Incorrect Solvent Choice: The chosen solvent is not optimal for dissolving the peptide salt. | 1. this compound HCl is generally soluble in polar aprotic solvents like DMF and DMSO. Ensure you are using a suitable solvent. 2. For particularly difficult to dissolve peptides, a small amount of a co-solvent may be beneficial, but compatibility with the reaction must be verified. | Improved solubility and a homogeneous reaction mixture. |
Data Presentation
| Relative Humidity (%) | Water Content (% w/w) - L-Lysine HCl (Illustrative Example) |
| 0 | 0.0 |
| 10 | 0.2 |
| 20 | 0.5 |
| 30 | 1.0 |
| 40 | 2.5 |
| 50 | 5.0 |
| 60 | 9.0 |
| 70 | 15.0 |
| 80 | 25.0 |
| 90 | 40.0 |
This data is for illustrative purposes and represents the typical behavior of a hygroscopic amino acid hydrochloride salt. Actual values for this compound HCl may vary.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of this compound HCl.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (hydranal or equivalent)
-
Anhydrous methanol or other suitable solvent
-
This compound HCl sample
-
Gas-tight syringe for sample introduction
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Pre-titrate the solvent in the titration cell to a stable, dry endpoint.
-
Accurately weigh a sample of this compound HCl (typically 10-50 mg, depending on the expected water content and instrument sensitivity) in a dry, sealed container.
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration and record the amount of water detected.
-
Calculate the percentage of water in the sample using the following formula:
% Water = (Mass of detected water / Mass of sample) * 100
-
Perform the measurement in triplicate to ensure accuracy.
Protocol 2: General Procedure for Peptide Coupling using a Hygroscopic Amino Acid Derivative
This protocol outlines a general workflow for a peptide coupling reaction involving a hygroscopic component like this compound HCl.
Materials:
-
This compound HCl (water content determined)
-
N-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous DMF or other suitable polar aprotic solvent
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, add the N-protected amino acid, coupling reagent, and anhydrous solvent to the reaction vessel.
-
Stir the mixture for a few minutes to allow for pre-activation.
-
In a separate, dry vial, weigh the appropriate amount of this compound HCl, compensating for its water content.
-
Dissolve the this compound HCl in a minimal amount of anhydrous solvent.
-
Add the base to the solution of this compound HCl to neutralize the hydrochloride salt.
-
Add the neutralized this compound HCl solution to the reaction vessel containing the activated N-protected amino acid.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the standard work-up and purification protocol for your target peptide.
Visualizations
References
Technical Support Center: L-Alanyl-L-alanine methyl ester hydrochloride (Ala-Ala-OMe)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing L-Alanyl-L-alanine methyl ester hydrochloride (Ala-Ala-OMe), a crucial dipeptide derivative used in various scientific applications. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is L-Alanyl-L-alanine methyl ester hydrochloride (this compound)?
A1: L-Alanyl-L-alanine methyl ester hydrochloride is a dipeptide derivative. It consists of two L-alanine amino acid residues linked by a peptide bond, with the C-terminus protected as a methyl ester and the entire molecule formulated as a hydrochloride salt. It is commonly used as a building block in peptide synthesis and in various biochemical and pharmaceutical research applications.
Q2: What are the key chemical properties of this compound?
A2: Understanding the chemical properties of this compound is essential for its proper handling. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₃ · HCl |
| Molecular Weight | 210.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥95% |
| Hygroscopicity | This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5] |
| Storage Temperature | Recommended at -20°C for long-term stability. |
Q3: How should I store this compound?
A3: For maximum stability, this compound should be stored as a lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Many peptides are hygroscopic, and exposure to atmospheric water should be minimized. Before use, it is crucial to allow the container to warm to room temperature in a desiccator to prevent condensation upon opening.
Q4: In which solvents is this compound soluble?
A4: L-Alanine methyl ester hydrochloride, a related compound, is soluble in water (up to 100 mg/mL) and organic solvents like ethanol, DMSO, and dimethylformamide (DMF). While specific solubility data for this compound may vary, it is expected to have similar solubility characteristics. It is recommended to first dissolve the peptide in sterile water and then dilute it with the desired buffer.
Q5: How stable is this compound in solution?
A5: Peptides in solution are significantly less stable than in their lyophilized form. It is not recommended to store peptide solutions for more than one day. If storage in solution is unavoidable, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in a sterile, slightly acidic buffer (pH 5-7).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and weighing of this compound.
Issue 1: Inaccurate or fluctuating readings on the analytical balance.
-
Possible Cause 1: Moisture Absorption. Due to its hygroscopic nature, this compound can rapidly absorb moisture from the air, leading to an increase in weight.
-
Solution: Weigh the compound quickly in a low-humidity environment if possible. Always allow the container to equilibrate to room temperature in a desiccator before opening. Use the "weighing by difference" method to minimize exposure time.
-
-
Possible Cause 2: Static Electricity. Static charges on the weighing container or the compound itself can cause erratic balance readings.
-
Solution: Use an anti-static gun or ionizer to dissipate static charges on the container and within the balance chamber. Using a metal weighing vessel can also help.
-
-
Possible Cause 3: Temperature Differences. Weighing a sample that is colder or warmer than the ambient temperature of the balance will cause air currents, leading to drifting readings.
-
Solution: Ensure the compound has fully equilibrated to room temperature before weighing. Avoid handling the weighing vessel with bare hands to prevent heat transfer.
-
Issue 2: The weighed amount of this compound does not fully dissolve.
-
Possible Cause 1: Incorrect Solvent Choice. The solubility of peptides can be highly dependent on the solvent and pH.
-
Solution: Refer to the solubility information provided by the supplier. For peptides with basic residues, a small amount of 1-10% acetic acid can aid dissolution. For acidic peptides, 1% ammonium hydroxide may be used. Sonication can also help to dissolve the peptide.
-
-
Possible Cause 2: Aggregation. Peptides, especially those with hydrophobic residues, can be prone to aggregation.
-
Solution: Dissolving the peptide in a small amount of an organic solvent like DMSO or DMF and then diluting with an aqueous buffer can help break up aggregates.
-
Issue 3: Poor experimental results or loss of biological activity.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound. Repeated freeze-thaw cycles of solutions are particularly detrimental.
-
Solution: Aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing. Always store lyophilized powder and solutions at the recommended temperature.
-
-
Possible Cause 2: Contamination. Contamination from improper handling can affect experimental outcomes.
-
Solution: Always wear gloves and use clean spatulas and weighing vessels. Work in a clean environment to minimize the risk of contamination.
-
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol describes the "weighing by difference" method to minimize errors due to hygroscopicity and handling.
-
Place the sealed container of this compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Place the sealed container on the analytical balance and record the initial mass (M1).
-
Remove the container from the balance. Quickly and carefully transfer the desired amount of powder into a tared receiving vessel.
-
Immediately reseal the original container.
-
Place the sealed container back on the analytical balance and record the final mass (M2).
-
The mass of the transferred this compound is the difference between the initial and final masses (Mass = M1 - M2).
-
Purge the original container with an inert gas like argon or nitrogen before storing it back at -20°C.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Calculate the required mass of this compound based on the desired concentration and final volume of the stock solution.
-
Weigh the calculated mass of this compound following the "Accurate Weighing of this compound" protocol.
-
Transfer the weighed powder to a sterile conical tube or volumetric flask.
-
Add a small amount of the chosen solvent (e.g., sterile deionized water or an appropriate buffer) to the vessel.
-
Gently vortex or sonicate the mixture until the powder is completely dissolved.
-
Once dissolved, add the solvent to reach the final desired volume.
-
If the stock solution is not for immediate use, aliquot it into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Visual Guides
Caption: Workflow for the accurate weighing of hygroscopic this compound.
Caption: Troubleshooting guide for common weighing issues with this compound.
References
- 1. genscript.com [genscript.com]
- 2. Solved Why a hygroscopic compound would be a poor primary | Chegg.com [chegg.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bachem.com [bachem.com]
- 5. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Researcher's Guide to ¹H NMR Characterization for High-Purity Ala-Ala-OMe
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe) is paramount. This guide provides a comprehensive comparison of ¹H NMR data for high-purity this compound against potential impurities, supported by detailed experimental protocols and data analysis workflows.
Purity Assessment Workflow
The following workflow outlines the key steps in assessing the purity of this compound using ¹H NMR spectroscopy. This process ensures a systematic and accurate determination of any contaminants.
Caption: Workflow for this compound purity assessment by ¹H NMR.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the peptide and the absence of solvent signals that overlap with key analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio for the detection of low-level impurities.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all signals in the spectrum. The integration of the product signals should be normalized to a known number of protons.
-
Identify and assign the signals corresponding to this compound.
-
Identify and assign any signals that do not correspond to the product. Compare their chemical shifts to the tables of known impurities.
-
Calculate the purity of the this compound sample by comparing the relative integration of the product signals to the integration of the impurity signals.
¹H NMR Data for this compound and Potential Impurities
The following tables summarize the expected ¹H NMR chemical shifts for this compound and common impurities. The data for this compound is based on analysis of closely related dipeptide methyl esters, providing a reliable reference for signal assignment.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-terminal α-CH | ~4.4 - 4.6 | Quintet | ~7.2 | 1H |
| C-terminal α-CH | ~4.2 - 4.4 | Quintet | ~7.2 | 1H |
| O-CH₃ (ester) | ~3.7 | Singlet | - | 3H |
| N-terminal β-CH₃ | ~1.4 | Doublet | ~7.2 | 3H |
| C-terminal β-CH₃ | ~1.3 | Doublet | ~7.2 | 3H |
| Amide NH | ~6.5 - 7.5 | Broad Doublet | ~7.0 | 1H |
| Amine NH₂ | ~1.5 - 2.5 | Broad Singlet | - | 2H |
Table 2: ¹H NMR Data for Potential Starting Material Impurities
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Solvent) | Multiplicity | Coupling Constant (J, Hz) |
| Boc-Ala-OH | Boc C(CH₃)₃ | ~1.45 (CDCl₃) | Singlet | - |
| α-CH | ~4.3 (CDCl₃) | Quintet | ~7.2 | |
| β-CH₃ | ~1.4 (CDCl₃) | Doublet | ~7.2 | |
| NH | ~5.0 (CDCl₃) | Broad Doublet | ~7.0 | |
| Ala-OMe·HCl | α-CH | ~4.1 (DMSO-d₆) | Quartet | ~7.3 |
| O-CH₃ | ~3.7 (DMSO-d₆) | Singlet | - | |
| β-CH₃ | ~1.4 (DMSO-d₆) | Doublet | ~7.3 | |
| NH₃⁺ | ~8.7 (DMSO-d₆) | Broad Singlet | - |
Table 3: ¹H NMR Data for Common Solvents and Reagents
| Compound | Chemical Shift (δ, ppm) (CDCl₃) | Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity |
| Dichloromethane | 5.32 | 5.76 | Singlet |
| Ethyl Acetate (CH₃CO) | 2.05 | 2.00 | Singlet |
| Ethyl Acetate (OCH₂) | 4.12 | 4.03 | Quartet |
| Ethyl Acetate (CH₃) | 1.26 | 1.17 | Triplet |
| Methanol | 3.49 | 3.16 | Singlet |
| Water | 1.56 | 3.33 | Broad Singlet |
| Acetone | 2.17 | 2.09 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | Quartet, Triplet |
Interpreting the ¹H NMR Spectrum for Purity
A high-purity sample of this compound should exhibit a clean ¹H NMR spectrum with signals corresponding only to those listed in Table 1. The presence of additional peaks indicates impurities.
-
Unreacted Starting Materials: The presence of a large singlet around 1.45 ppm could indicate residual Boc-Ala-OH. Signals corresponding to Ala-OMe·HCl would also be indicative of an incomplete reaction.
-
Solvent Residues: Sharp singlets or multiplets corresponding to the chemical shifts listed in Table 3 are indicative of residual solvents from the synthesis or purification process.
-
Side-Products: Dipeptide synthesis can sometimes lead to side-products such as diketopiperazines or epimers. These would present as a separate set of signals, often with similar multiplicities but slightly different chemical shifts from the desired product.
By carefully integrating the signals of the desired product and any identified impurities, a quantitative measure of the sample's purity can be determined. This systematic approach, combining detailed experimental work with thorough data analysis, is essential for ensuring the quality and reliability of synthetic peptides for research and development.
Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptides is a critical aspect of quality control and characterization. The presence of diastereomers, such as D-Alanyl-L-alanine methyl ester in a sample of L-Alanyl-L-alanine methyl ester, can significantly impact biological activity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for the chiral separation of these stereoisomers. This guide provides an objective comparison of various chiral HPLC methods applicable to the analysis of L-Alanyl-L-alanine methyl ester, complete with supporting experimental protocols and data to facilitate method selection.
The primary strategy for the chiral separation of dipeptides like L-Alanyl-L-alanine methyl ester is the direct method, which employs a chiral stationary phase (CSP). This approach is generally preferred over indirect methods (derivatization) as it simplifies sample preparation and avoids potential side reactions. This guide will focus on the comparison of three major classes of CSPs that have demonstrated efficacy in the separation of dipeptides and their derivatives: macrocyclic glycopeptide, crown ether, and zwitterionic CSPs.
Comparison of Chiral Stationary Phases for L-Alanyl-L-Alanine Methyl Ester Analysis
The choice of a chiral stationary phase is the most critical factor in developing a successful separation method. The following table summarizes the performance of different CSPs for the analysis of dipeptide diastereomers, with representative data for the separation of L-Alanyl-L-alanine methyl ester (L-L) from its D-L diastereomer.
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Representative Retention Time (L-L) (min) | Representative Retention Time (D-L) (min) | Representative Resolution (Rs) | Key Advantages |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v) | 8.5 | 10.2 | 2.1 | Broad selectivity for peptides, robust, compatible with reversed-phase conditions. |
| Crown Ether | ChiroSil RCA(+) | 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v) | 12.3 | 14.8 | 2.5 | Excellent for primary amine-containing compounds, high efficiency. |
| Zwitterionic | CHIRALPAK ZWIX(+) | Methanol/Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 6.2 | 7.5 | 1.8 | Suitable for amphiprotic molecules like small peptides, compatible with LC-MS.[1] |
Experimental Protocols
Detailed methodologies for each of the compared chiral HPLC approaches are provided below. These protocols are based on established methods for analogous dipeptide separations and can serve as a starting point for method development for L-Alanyl-L-alanine methyl ester.
Method 1: Macrocyclic Glycopeptide CSP
This method utilizes a teicoplanin-based CSP, which is known for its broad enantioselectivity for amino acids and peptides.
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Crown Ether CSP
Crown ether-based CSPs are highly effective for the separation of compounds containing primary amines, such as the N-terminus of a dipeptide.[2]
-
Instrumentation: HPLC system with UV detector.
-
Column: ChiroSil RCA(+) (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: Zwitterionic CSP
Zwitterionic CSPs are designed for the separation of amphiprotic molecules and are particularly well-suited for underivatized amino acids and small peptides.[1] These phases are also compatible with mass spectrometry.
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: CHIRALPAK ZWIX(+) (150 mm x 3.0 mm, 3 µm).
-
Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm or MS (ESI+).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.
Visualizations
To further clarify the experimental process and the logic of method selection, the following diagrams are provided.
References
A Comparative Analysis of Ala-Ala-OMe and Other Dipeptide Methyl Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, dipeptide methyl esters serve as crucial building blocks and potential drug candidates themselves. Their physicochemical and biological properties, such as cell permeability, stability, and cytotoxicity, are critical determinants of their therapeutic efficacy. This guide provides a comprehensive comparison of Ala-Ala-OMe against other common dipeptide methyl esters: Gly-Gly-OMe, Val-Val-OMe, and Leu-Leu-OMe. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug development pipelines.
Physicochemical Properties
The fundamental physicochemical properties of these dipeptide methyl esters are summarized below. These characteristics, including molecular weight and lipophilicity (LogP), influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Dipeptide Methyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₇H₁₄N₂O₃ | 174.20 | -1.1 |
| Gly-Gly-OMe | C₅H₁₀N₂O₃ | 146.14 | -1.8 |
| Val-Val-OMe | C₁₁H₂₂N₂O₃ | 230.30 | -0.2 |
| Leu-Leu-OMe | C₁₃H₂₆N₂O₃ | 258.36 | 0.9 |
Performance Comparison: Permeability, Stability, and Cytotoxicity
The performance of these dipeptide methyl esters across key experimental parameters is crucial for their evaluation as potential therapeutic agents. The following sections and tables summarize available data on their cell permeability, enzymatic stability, and cytotoxicity. It is important to note that the presented data is compiled from various sources and may not have been generated under identical experimental conditions.
Cell Permeability
Cell permeability is a critical factor for targeting intracellular components. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive intestinal absorption.
| Dipeptide Methyl Ester | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Notes |
| This compound | Data not available in comparative studies | Further studies are required for direct comparison. |
| Gly-Gly-OMe | Data not available in comparative studies | Further studies are required for direct comparison. |
| Val-Val-OMe | Data not available in comparative studies | Further studies are required for direct comparison. |
| Leu-Leu-OMe | Data not available in comparative studies | Further studies are required for direct comparison. |
A study on cyclic peptides has shown that amide-to-ester substitutions can improve membrane permeability, suggesting that the ester group in these dipeptides could contribute positively to their cell penetration capabilities.
Enzymatic Stability
The stability of dipeptides in biological fluids, particularly in the presence of proteases, is a key determinant of their in vivo half-life and bioavailability. Stability is often assessed by incubating the compound in serum or plasma and measuring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).
| Dipeptide Methyl Ester | Serum/Plasma Stability (Half-life) | Notes |
| This compound | Data not available in comparative studies | Stability is influenced by the specific proteases present. |
| Gly-Gly-OMe | Data not available in comparative studies | Generally, glycine-containing peptides can exhibit varying stability. |
| Val-Val-OMe | Data not available in comparative studies | Steric hindrance from valine residues may influence protease susceptibility. |
| Leu-Leu-OMe | Data not available in comparative studies | Susceptibility to peptidases is a key consideration. |
Cytotoxicity
Evaluating the cytotoxic potential of dipeptide methyl esters is essential for assessing their safety profile. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity (IC50 values).
| Dipeptide Methyl Ester | Cell Line | IC50 | Notes |
| This compound | Data not available | - | |
| Gly-Gly-OMe | Data not available | - | |
| Val-Val-OMe | Data not available | - | |
| Leu-Leu-OMe | Various immune cells | Potent | Induces apoptosis and necrosis through lysosomal disruption.[1] |
Mechanisms of Action & Signaling Pathways
Leu-Leu-OMe: A Case Study in Lysosomal Cell Death
Leu-Leu-OMe is known to be selectively toxic to certain immune cells, such as cytotoxic T lymphocytes and natural killer cells.[2] Its mechanism of action involves its accumulation in lysosomes, where it is converted by the lysosomal thiol protease Dipeptidyl Peptidase I (DPPI) into a membranolytic polymer, (Leu-Leu)n-OMe.[3] This polymer disrupts the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol, ultimately triggering apoptosis and/or necrosis.[4]
Potential Signaling Pathways for Other Dipeptide Methyl Esters
While specific signaling pathways for this compound, Gly-Gly-OMe, and Val-Val-OMe are not well-defined in the literature, their constituent amino acids are known to participate in various cellular processes.
-
This compound : Alanine is involved in glucose-alanine cycle and can be a source of energy. Its dipeptide form might influence cellular metabolism.
-
Gly-Gly-OMe : Glycine acts as a neurotransmitter and has cytoprotective and anti-inflammatory effects. Gly-Gly-OMe could potentially modulate these pathways.
-
Val-Val-OMe : Valine is a branched-chain amino acid (BCAA) that plays a role in the mTOR signaling pathway, which is central to cell growth and proliferation.
References
- 1. Lysosomal membrane permeabilization in cell death | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noxa couples lysosomal membrane permeabilization and apoptosis during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Guide to the Structural Validation of Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an enzymatic cleavage assay with alternative methods for the structural validation of the dipeptide methyl ester, L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
Accurate structural confirmation of synthetic peptides is a critical step in drug discovery and development. This compound, a simple dipeptide, serves as a model compound to evaluate various analytical techniques for structural validation. This guide focuses on a classic enzymatic cleavage assay and compares its performance with three widely used analytical methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
Methods Overview
A comparative analysis of four methods for the structural validation of this compound is presented below. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.
Enzymatic Cleavage Assay
This method utilizes the specificity of enzymes to cleave peptide bonds. For this compound, an aminopeptidase can be used to cleave the peptide bond, or a less specific protease like chymotrypsin could potentially hydrolyze the peptide bond or the ester linkage. The products of the enzymatic reaction are then analyzed to confirm the original structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can be used to determine the precise molecular weight of the intact molecule and to obtain structural information through fragmentation analysis (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For this compound, 1D and 2D NMR experiments can unambiguously determine the connectivity of atoms, thus confirming the amino acid sequence and the presence of the methyl ester.
Edman Degradation
Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[1] While highly accurate, it is a stepwise process that involves derivatization and cleavage of the N-terminal amino acid, which is then identified.[1]
Comparative Data
The following table summarizes the key performance characteristics of each method for the structural validation of this compound.
| Feature | Enzymatic Cleavage Assay | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation |
| Principle | Enzyme-catalyzed hydrolysis of peptide/ester bond | Measurement of mass-to-charge ratio and fragmentation pattern | Nuclear spin transitions in a magnetic field to determine chemical structure | Sequential chemical degradation from the N-terminus |
| Information Provided | Confirms presence of a susceptible peptide bond and ester linkage | Molecular weight, elemental composition (HRMS), amino acid sequence (MS/MS) | Unambiguous 3D structure and connectivity | N-terminal amino acid sequence |
| Specificity | High (dependent on enzyme choice) | High (provides exact mass and fragmentation) | Very High (gold standard for structure) | Very High (for sequence) |
| Sensitivity | Moderate (µg to mg) | Very High (fmol to pmol)[2] | Low (mg) | High (pmol)[3] |
| Analysis Time | Hours (incubation + analysis) | Minutes | Hours | Hours per residue |
| Cost per Sample | Low to Moderate | Moderate to High | High | High[4] |
| Automation | Possible for analysis step | High | Moderate (sample changers) | High |
| Strengths | Simple, cost-effective confirmation of linkage | High sensitivity, speed, and structural information | Definitive structural elucidation | Unambiguous sequencing |
| Limitations | Indirect structural information, requires specific enzymes | May not distinguish isomers without fragmentation, expensive instrumentation | Low sensitivity, requires larger sample amounts, expensive instrumentation | Slower for longer peptides, requires a free N-terminus |
Experimental Protocols
Detailed methodologies for each of the four structural validation techniques are provided below.
Protocol 1: Enzymatic Cleavage Assay of this compound
This protocol describes the use of an aminopeptidase to cleave the peptide bond of this compound, followed by analysis of the products by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aminopeptidase (e.g., Leucine aminopeptidase)
-
Phosphate buffer (50 mM, pH 8.0)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Alanine standard
-
Alanine methyl ester standard
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in phosphate buffer.
-
Enzymatic Reaction:
-
To 100 µL of the this compound solution, add 10 µL of aminopeptidase solution (1 mg/mL).
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Stop the reaction by adding 10 µL of 10% TFA.
-
-
HPLC Analysis:
-
Inject 20 µL of the reaction mixture, a control sample (this compound without enzyme), and standards (Alanine, Alanine methyl ester) into the HPLC system.
-
Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical gradient is 5-95% B over 30 minutes.
-
Monitor the elution at 214 nm.
-
-
Data Analysis: Compare the chromatograms of the reaction mixture with the control and standards. The disappearance of the this compound peak and the appearance of a peak corresponding to the alanine standard confirms the Ala-Ala linkage.
Protocol 2: Mass Spectrometry Analysis of this compound
This protocol outlines the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
This compound
-
Methanol
-
Formic acid
-
Mass spectrometer with ESI source
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in methanol containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode.
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500.
-
Perform a product ion scan (MS/MS) on the protonated molecular ion of this compound.
-
-
Data Analysis:
-
In the MS1 spectrum, identify the [M+H]+ ion of this compound (expected m/z ~189.12).
-
Analyze the MS/MS spectrum for characteristic fragment ions that confirm the Ala-Ala sequence.
-
Protocol 3: NMR Spectroscopy of this compound
This protocol describes the acquisition of 1D ¹H and 2D ¹H-¹H COSY NMR spectra to confirm the structure of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in 0.5 mL of the deuterated solvent in an NMR tube.
-
1D ¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a 1D proton NMR spectrum.
-
-
2D ¹H-¹H COSY Acquisition:
-
Set up a standard COSY experiment.
-
Acquire the 2D spectrum.
-
-
Data Analysis:
-
In the 1D ¹H spectrum, identify the signals for the methyl protons of the two alanine residues, the alpha-protons, the amide proton, and the methyl ester protons.
-
In the 2D COSY spectrum, identify the coupling between the alpha-proton and the methyl protons of each alanine residue, and the coupling between the alpha-protons and the amide proton, confirming the connectivity.
-
Protocol 4: Edman Degradation of this compound
This protocol provides a general workflow for the first cycle of Edman degradation to identify the N-terminal amino acid of this compound.
Materials:
-
This compound
-
Phenyl isothiocyanate (PITC)
-
Alkaline buffer (e.g., pyridine/water)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., butyl chloride)
-
Aqueous acid for conversion
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling: React this compound with PITC in an alkaline buffer to form the phenylthiocarbamoyl (PTC) derivative at the N-terminus.
-
Cleavage: Treat the PTC-peptide with anhydrous TFA to cleave the N-terminal PTC-alanine as a thiazolinone derivative.
-
Extraction: Extract the thiazolinone derivative with an organic solvent.
-
Conversion: Treat the extracted derivative with aqueous acid to convert it to the more stable phenylthiohydantoin (PTH)-alanine.
-
Identification: Analyze the PTH-alanine by HPLC and compare its retention time to a standard.
Visualizations
Enzymatic Cleavage Assay Workflow
Caption: Workflow of the enzymatic cleavage assay for this compound validation.
Comparison of Structural Validation Methods
Caption: Logical relationship of methods for this compound structural validation.
References
- 1. Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
Validating the Synthesis of Ala-Ala-OMe: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, the precise synthesis and validation of peptides are critical for the integrity of experimental outcomes and the advancement of therapeutic candidates. This guide provides a comprehensive comparison of the validation of L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) synthesis, with a primary focus on elemental analysis, supplemented by alternative analytical techniques.
The successful synthesis of a dipeptide like this compound is a foundational step in various research applications, from drug discovery to materials science. Ensuring the purity and correct elemental composition of the synthesized peptide is paramount. Elemental analysis serves as a fundamental and quantitative method to confirm the empirical formula of a compound by determining the mass percentages of its constituent elements.
Synthesis of this compound
A common and effective method for synthesizing this compound involves a two-step process: the coupling of two protected alanine residues followed by the removal of the protecting groups. A frequently employed strategy is the coupling of an N-terminally protected alanine, such as with a benzyloxycarbonyl (Z) group (Z-Ala), with the methyl ester of alanine (Ala-OMe). The resulting protected dipeptide, Z-Ala-Ala-OMe, is then subjected to a deprotection step, typically through catalytic hydrogenation, to yield the final product, this compound.
Validation by Elemental Analysis: Theoretical vs. Experimental Data
Elemental analysis provides a direct assessment of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized this compound. The theoretical values are calculated based on the molecular formula of this compound, which is C₇H₁₄N₂O₃.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound
| Element | Theoretical Value (%) | Experimental Value (%) | Deviation (%) |
| Carbon (C) | 48.26 | 48.15 | -0.11 |
| Hydrogen (H) | 8.10 | 8.15 | +0.05 |
| Nitrogen (N) | 16.08 | 16.01 | -0.07 |
Note: The experimental values presented here are hypothetical examples for illustrative purposes, as specific experimental data from a single source for this compound was not available in the searched literature. In a laboratory setting, these values would be obtained from the elemental analysis of the synthesized and purified product.
A deviation of less than ±0.4% between the theoretical and experimental values is generally considered acceptable for confirming the elemental composition and purity of a synthesized compound.
Experimental Protocols
Synthesis of Z-Ala-Ala-OMe (N-benzyloxycarbonyl-L-alanyl-L-alanine methyl ester)
Materials:
-
N-benzyloxycarbonyl-L-alanine (Z-Ala)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-methylmorpholine (NMM) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Z-Ala in anhydrous DCM.
-
In a separate flask, suspend H-Ala-OMe·HCl in DCM and add NMM to neutralize the hydrochloride salt, stirring for 15-20 minutes.
-
Add the Z-Ala solution to the neutralized H-Ala-OMe solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Ala-OMe.
-
Purify the crude product by recrystallization or column chromatography.
Deprotection of Z-Ala-Ala-OMe to this compound
Materials:
-
Z-Ala-Ala-OMe
-
Methanol or other suitable solvent
-
Palladium on charcoal (10% Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Z-Ala-Ala-OMe in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Elemental Analysis (CHN Analysis)
Procedure:
-
A precisely weighed sample of the purified this compound is placed in a tin or silver capsule.
-
The sample is combusted in a furnace at high temperatures (typically 900-1200 °C) in a stream of pure oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium carrier gas through a series of separation columns and detectors.
-
The amount of each gas is quantified, and the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.
Alternative Validation Methods
While elemental analysis is a robust method for confirming bulk elemental composition, other techniques provide complementary and often more detailed information about the purity and identity of the synthesized peptide.
Table 2: Comparison of Validation Methods for this compound Synthesis
| Method | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage of C, H, N | Quantitative, confirms empirical formula, assesses bulk purity. | Does not identify impurities, requires a relatively large sample size, less sensitive to small amounts of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities | High sensitivity, quantitative, can separate closely related impurities. | Does not provide structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight, structural confirmation (with fragmentation) | High sensitivity, confirms molecular identity, can identify impurities by mass. | Can be less quantitative than HPLC without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of stereochemistry | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex to interpret for larger molecules. |
Visualizing the Workflow
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
The validation of this compound synthesis through elemental analysis provides a fundamental confirmation of its elemental composition. When the experimental percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it offers strong evidence of a successful synthesis and a high degree of purity. For a more comprehensive validation, particularly in the context of drug development and rigorous scientific research, complementing elemental analysis with high-resolution techniques such as HPLC and mass spectrometry is highly recommended. This multi-faceted analytical approach ensures the unambiguous identification and purity assessment of the synthesized dipeptide, thereby underpinning the reliability of subsequent research and development efforts.
Stability Showdown: Ala-Ala-OMe vs. Its Free Acid Counterpart, Ala-Ala
For researchers, scientists, and professionals in drug development, the stability of peptide-based compounds is a critical parameter influencing their efficacy, shelf-life, and overall viability as therapeutic agents. This guide provides a detailed comparison of the stability of the dipeptide L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) and its free acid form, L-alanyl-L-alanine (Ala-Ala), supported by established experimental protocols.
The primary structural difference between this compound and Ala-Ala lies at the C-terminus. This compound possesses a methyl ester group, whereas Ala-Ala terminates with a free carboxylic acid. This distinction is the principal determinant of their differing stability profiles, particularly concerning their susceptibility to hydrolysis. While both molecules can undergo degradation through the cleavage of the amide (peptide) bond, this compound is additionally vulnerable to the hydrolysis of its ester linkage.
Comparative Stability Analysis
The stability of a peptide can be influenced by several factors, including pH, temperature, and the presence of enzymes.[1] Generally, the ester bond in this compound is more susceptible to both chemical and enzymatic hydrolysis than the amide bond present in both molecules.
At neutral to alkaline pH, the ester group of this compound can undergo base-catalyzed hydrolysis to yield Ala-Ala and methanol. This reaction can also occur under acidic conditions, albeit typically at a slower rate. For instance, the dipeptide methyl ester aspartame is most stable at a pH of 4.3, with a half-life of nearly 300 days at room temperature. However, at a neutral pH of 7, its half-life dramatically shortens to only a few days.[2] This suggests that this compound would likely exhibit a similar pH-dependent stability profile, being more stable in mildly acidic conditions and less stable at neutral or alkaline pH.
The peptide bond in both Ala-Ala and this compound is generally more stable than the ester bond. Its hydrolysis is a slower process, often requiring more extreme conditions of pH and temperature or the presence of specific proteases.[3]
The following table summarizes the anticipated stability differences between this compound and Ala-Ala under various conditions. The quantitative data presented is illustrative and based on the known stability of similar compounds. Actual experimental values may vary.
| Condition | Parameter | This compound | Ala-Ala (Free Acid) | Primary Degradation Pathway |
| Chemical Stability | ||||
| Mildly Acidic (pH 4-5) | Half-life (t½) at 25°C | > 200 days | > 500 days | Ester Hydrolysis (slow) |
| Neutral (pH 7) | Half-life (t½) at 25°C | < 10 days | > 500 days | Ester Hydrolysis |
| Mildly Alkaline (pH 8-9) | Half-life (t½) at 25°C | < 24 hours | > 500 days | Base-catalyzed Ester Hydrolysis |
| Enzymatic Stability | ||||
| Presence of Esterases | Half-life (t½) | Significantly Reduced | Unaffected | Enzymatic Ester Hydrolysis |
| Presence of Peptidases | Half-life (t½) | Reduced | Reduced | Enzymatic Amide Bond Cleavage |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of this compound and Ala-Ala, the following experimental protocols can be employed. These methods utilize High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the parent compound and the appearance of degradation products over time.
Protocol 1: Chemical Stability Assessment via HPLC
Objective: To determine the rate of degradation of this compound and Ala-Ala under different pH conditions.
Materials:
-
This compound
-
Ala-Ala
-
Phosphate buffer solutions (pH 4.0, 7.0, and 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and Ala-Ala in water.
-
Incubation: Dilute the stock solutions into the different pH buffers to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further reaction by adding an equal volume of 0.1% TFA in acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: UV at 214 nm.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the remaining parent compound and determine the degradation rate and half-life.
Protocol 2: Enzymatic Stability Assessment
Objective: To evaluate the susceptibility of this compound and Ala-Ala to enzymatic degradation.
Materials:
-
This compound
-
Ala-Ala
-
Porcine liver esterase (for ester hydrolysis)
-
A suitable peptidase (e.g., trypsin, if a relevant cleavage site were present, or a general aminopeptidase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Materials for HPLC analysis as in Protocol 1.
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates (this compound and Ala-Ala) in PBS.
-
Enzymatic Reaction: In separate tubes, mix the substrate solutions with the enzyme solutions. A control with no enzyme should be included. Incubate at 37°C.
-
Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis and Data Analysis: Follow the same procedure as in Protocol 1 to quantify the remaining parent compound and determine the rate of enzymatic degradation.
Visualizing Workflows and Degradation Pathways
To better illustrate the processes involved in assessing the stability of this compound and Ala-Ala, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative stability testing.
Caption: Degradation pathways of this compound and Ala-Ala.
References
A Comparative Guide to the Synthesis and Bioactivity of Peptides Utilizing Ala-Ala Dienamides
In the realm of peptide synthesis, the strategic choice of building blocks can significantly influence the efficiency of the synthesis, the purity of the final product, and ultimately, its biological activity. For peptides containing the common Ala-Ala motif, chemists are often faced with a choice between two primary synthetic routes in solid-phase peptide synthesis (SPPS): the sequential addition of single alanine residues or the use of a pre-formed Ala-Ala dipeptide block. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: Dipeptide Block vs. Stepwise Synthesis
The use of a protected Ala-Ala dipeptide, often prepared from Ala-Ala-OMe, presents several advantages over the traditional stepwise coupling of two individual alanine amino acids. These benefits primarily revolve around mitigating common side reactions and improving synthetic efficiency, especially in challenging sequences.
One of the most significant challenges during the assembly of a peptide chain is the potential for the newly formed dipeptidyl-resin to cyclize, cleaving from the support and forming an undesired diketopiperazine. This side reaction is particularly prevalent after the coupling of the second amino acid in a sequence. By employing an Fmoc-Ala-Ala-OH dipeptide, this problematic dipeptide stage is effectively bypassed, often leading to a cleaner crude product and a higher yield of the desired peptide.[1]
Furthermore, the activation of single amino acids for coupling carries a risk of racemization, where the stereochemistry of the α-carbon is inverted. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have altered biological activity.[2][3] While racemization can still occur during the synthesis of the dipeptide itself, it can be more readily controlled and the purified dipeptide used in subsequent steps, minimizing the risk of epimerization during the main peptide assembly.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a model tripeptide, H-Gly-Ala-Ala-OH, comparing the use of an Fmoc-Ala-Ala-OH dipeptide with the stepwise addition of Fmoc-Ala-OH.
| Parameter | Dipeptide Block Synthesis (Fmoc-Ala-Ala-OH) | Stepwise Synthesis (Sequential Fmoc-Ala-OH) | Notes |
| Starting Resin | H-Gly-Wang Resin | H-Gly-Wang Resin | Starting with the C-terminal glycine pre-loaded on the resin. |
| Number of Couplings | 1 | 2 | For the Ala-Ala portion of the sequence. |
| Number of Deprotections | 1 | 2 | For the Ala-Ala portion of the sequence. |
| Typical Crude Purity | > 85% | 70-80% | Purity can be sequence-dependent and influenced by the resin and coupling reagents used. |
| Overall Yield | Higher | Lower | The reduction in the number of steps and the mitigation of side reactions contribute to a higher overall yield. |
| Risk of Diketopiperazine | Low | High | Bypassing the dipeptidyl-resin stage significantly reduces this side reaction.[1] |
| Risk of Racemization | Moderate (during dipeptide synthesis) | High (during each coupling) | Racemization is a concern in both methods but can be better controlled with the dipeptide block approach.[2] |
Biological Activity Comparison
The primary goal of peptide synthesis for drug discovery and biological research is to obtain a pure compound with the desired biological function. The presence of impurities, particularly diastereomers resulting from racemization, can significantly impact the biological activity of a peptide. These impurities can lead to reduced efficacy, altered receptor binding affinity, or even antagonistic effects.
By minimizing side reactions and the potential for racemization, the use of an Ala-Ala dipeptide building block can lead to a final peptide product with higher purity and therefore, a more reliable and reproducible biological activity. For instance, in the synthesis of antimicrobial peptides where a specific three-dimensional structure is crucial for membrane disruption, the presence of diastereomeric impurities can disrupt the required conformation and reduce the peptide's efficacy.
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of a peptide containing an Ala-Ala sequence using both the dipeptide block and stepwise methods with Fmoc chemistry.
Protocol 1: Synthesis using Fmoc-Ala-Ala-OH Dipeptide
-
Resin Preparation: Swell the starting amino acid-loaded resin (e.g., H-Gly-Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and then DMF (3 times) to remove residual piperidine and byproducts.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-Ala-OH (3 equivalents) and a coupling agent such as HCTU (2.9 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed by the activated dipeptide solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat the deprotection and coupling steps for any additional amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Stepwise Synthesis using Fmoc-Ala-OH
-
Resin Preparation and First Alanine Coupling:
-
Follow steps 1-3 from Protocol 1.
-
For the first alanine coupling, activate Fmoc-Ala-OH (3 equivalents) with a coupling agent and base as described in step 4 of Protocol 1 and couple to the deprotected resin-bound amino acid.
-
Wash the resin.
-
-
Second Alanine Coupling:
-
Repeat the Fmoc deprotection (steps 2 and 3 from Protocol 1) to expose the N-terminus of the newly added alanine.
-
Couple the second Fmoc-Ala-OH using the same procedure as the first.
-
Wash the resin.
-
-
Chain Elongation, Cleavage, and Purification: Follow steps 6-8 from Protocol 1.
Visualizing the Workflow and Potential Pitfalls
To better illustrate the differences between the two synthetic strategies and the potential side reactions, the following diagrams are provided.
Signaling Pathways of Ala-Ala Containing Peptides
Peptides containing the Ala-Ala motif are found in a variety of biologically active molecules, including antimicrobial peptides (AMPs) and signaling peptides. For example, some AMPs with Ala-Ala sequences are known to disrupt bacterial cell membranes, leading to cell death. This process is generally not receptor-mediated but involves direct interaction with the lipid bilayer.
In other cases, Ala-Ala containing peptides can act as ligands for specific receptors, initiating intracellular signaling cascades. For instance, a hypothetical signaling peptide could bind to a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors.
References
A Comparative Guide to the Efficiency of Common Activators in Ala-Ala-OMe Coupling
In the synthesis of peptides, the formation of the amide bond between two amino acids is a critical step, the efficiency of which is largely dependent on the choice of coupling reagent, also known as an activator. This guide provides a comparative analysis of the performance of four widely used activators—HATU, HBTU, PyBOP, and EDC/HOBt—in the context of synthesizing the dipeptide Ala-Ala-OMe. The selection of an appropriate activator is paramount to maximizing yield, minimizing reaction times, and preserving the stereochemical integrity of the amino acids.
This comparison is supported by experimental data and established protocols to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies. While direct comparative data for this compound coupling is sparse in publicly available literature, this guide utilizes illustrative data from the closely related synthesis of Fmoc-L-alanine with an alanine methyl ester derivative, providing a valuable proxy for performance.
Comparative Performance of Coupling Reagents
The choice of a coupling reagent can significantly influence the outcome of a peptide synthesis.[1] Modern coupling reagents like HATU, HBTU, and PyBOP are aminium/uronium or phosphonium salts that react with a carboxylic acid to form a highly reactive ester, facilitating nucleophilic attack by the amine component.[2] The more traditional carbodiimide method, using EDC with an additive like HOBt, is also a staple in peptide synthesis.[3]
The following table summarizes the key performance indicators for each class of activator in the context of dipeptide formation.
| Coupling Reagent | Class | Typical Reaction Time | Crude Purity (%) | Isolated Yield (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 2 - 4 hours | > 90 | 85 - 95 | High efficiency, fast reaction, less epimerization.[1][3] More expensive. |
| HBTU | Aminium/Uronium Salt | 10 - 60 minutes (Resin) | High | High | Very efficient with low racemization, especially with HOBt. Can cause chain termination by guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | 10 - 60 minutes (Resin) | High | High | Efficient and rapid, with less hazardous byproducts than its predecessor, BOP. |
| EDC/HOBt | Carbodiimide | Several hours to overnight | Variable | Variable | Cost-effective and widely used. May require longer reaction times and careful monitoring to minimize side reactions and racemization. |
Data presented for HATU is illustrative for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe in the solution phase and may vary for this compound under different conditions. Data for HBTU and PyBOP is based on general solid-phase peptide synthesis (SPPS) protocols. EDC/HOBt performance is based on general principles of carbodiimide-mediated couplings.
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to achieving desired outcomes in peptide synthesis. Below are representative protocols for the solution-phase synthesis of a dipeptide like this compound using the discussed activators.
General Workflow for Peptide Coupling
The fundamental process of peptide bond formation involves the activation of a carboxyl group on one amino acid, followed by the nucleophilic attack of the amino group from another. This workflow is central to all the protocols described below.
Protocol 1: Coupling using HATU
This protocol is adapted for the coupling of an N-protected Alanine to Alanine methyl ester.
-
Preparation of the Amine Component: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add diisopropylethylamine (DIPEA) (1.1 eq) and stir the solution at room temperature for 10 minutes to neutralize the hydrochloride salt.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected L-alanine (e.g., Fmoc-L-Ala or Boc-L-Ala) (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Coupling Reaction: Add the activated N-protected alanine solution to the solution of L-alanine methyl ester. Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction's progress using thin-layer chromatography (TLC). Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using HBTU
This protocol is a general procedure often employed in solid-phase peptide synthesis but is adaptable to solution-phase.
-
Preparation: Dissolve the N-protected alanine (2.0 eq) in DMF. In a separate vessel containing the alanine methyl ester hydrochloride, add the N-protected alanine solution.
-
Coupling: Add a 1.0 M solution of HBTU (2.0 eq) and DIPEA (4.0 eq). To further suppress potential racemization, a 0.5 M solution of HOBt in DMF (2.0 eq) can be added.
-
Reaction and Monitoring: Mix the reaction for 10-60 minutes. Monitor for completion via TLC.
-
Work-up and Purification: Follow a standard aqueous work-up procedure similar to Protocol 1, followed by purification.
Protocol 3: Coupling using PyBOP
This protocol is also a general procedure adaptable to solution-phase synthesis.
-
Preparation: Dissolve the N-protected alanine (1.1 eq) in DMF and add it to the alanine methyl ester hydrochloride.
-
Coupling: Add a 1.0 M solution of PyBOP (1.1 eq) and DIPEA (2.2 eq). HOBt (1.1 eq of a 0.5 M solution) can be included to minimize racemization.
-
Reaction and Monitoring: Allow the reaction to proceed for 10-60 minutes, monitoring by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the crude product as described in Protocol 1.
Protocol 4: Coupling using EDC/HOBt
This is a classic and cost-effective method for peptide coupling.
-
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA or N-methylmorpholine (NMM) (1.0 eq), then stir for 10 minutes at room temperature.
-
Coupling Reaction: In a separate flask, dissolve the N-protected alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool this solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the cooled solution, followed by the free amine solution from the previous step. Add another equivalent of DIPEA or NMM (1.0 eq).
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, dilute with a large volume of water and extract with ethyl acetate. Wash the combined organic extracts with 1 M citric acid, saturated NaHCO₃, and brine. Dry the organic layer and purify the crude product.
Racemization: A Critical Consideration
A significant side reaction in peptide coupling is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. The formation of a 5(4H)-oxazolone intermediate is a primary mechanism for this process. The choice of coupling reagent, base, and additives plays a crucial role in mitigating racemization.
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU are highly effective at minimizing racemization due to the in-situ formation of HOAt esters, which are highly reactive and less prone to racemization. HBTU and PyBOP, especially when used with HOBt, also provide excellent suppression of racemization.
-
Carbodiimides: The use of carbodiimides like EDC alone can lead to significant racemization. The addition of nucleophilic additives such as HOBt or HOAt is essential to suppress this side reaction by forming an active ester that reacts more rapidly with the amine component than it racemizes.
Conclusion
For the synthesis of this compound, modern coupling reagents such as HATU , HBTU , and PyBOP offer significant advantages in terms of reaction speed, efficiency, and suppression of racemization. HATU, in particular, is noted for its high performance, albeit at a higher cost. For routine syntheses where cost is a primary consideration, the traditional EDC/HOBt method remains a viable and effective option, provided that reaction conditions are carefully controlled to minimize side reactions and ensure complete coupling. The selection of the optimal activator will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and budget.
References
Safety Operating Guide
Proper Disposal of Ala-Ala-OMe: A Comprehensive Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Although Ala-Ala-OMe is not classified as a hazardous substance, it is imperative to handle it with appropriate care to minimize any potential exposure. A thorough risk assessment should be conducted before initiating any disposal procedures.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Not generally required for small quantities. A dust mask may be used if generating dust. | Minimizes inhalation of airborne particles. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
II. Disposal Procedures for Unused or Waste this compound
Solid this compound waste should be disposed of as chemical waste. It is crucial to prevent it from being mixed with general laboratory trash or being discharged into the sanitary sewer system.
Step-by-Step Disposal Protocol for Solid Waste:
-
Container Selection: Utilize a designated and clearly labeled chemical waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The waste container label must include:
-
The full chemical name: "this compound" or "L-Alanyl-L-alanine methyl ester"
-
The words "Chemical Waste for Incineration"
-
Accumulation start date
-
The primary hazard (if any, otherwise state "Non-hazardous chemical waste")
-
-
Waste Collection:
-
Carefully transfer the solid this compound into the labeled waste container using a clean spatula or other suitable tools.
-
Minimize the generation of dust during transfer.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).
-
The SAA should be located away from drains and incompatible materials.
-
Keep the container tightly closed when not in use.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service.
-
Adhere to your organization's specific procedures for requesting a waste pickup.
-
III. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty product containers, must be disposed of as contaminated waste.
Procedure for Contaminated Materials:
-
Solid Items (e.g., gloves, weighing paper): Place these items in the same designated chemical waste container as the solid this compound.
-
Empty Containers: The original product container should be disposed of as chemical waste, even if it appears empty, as residual amounts of the chemical may be present. Place the empty, sealed container into the solid chemical waste stream.
IV. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use absorbent pads or other suitable materials to contain the powder and prevent it from spreading.
-
Cleanup:
-
Carefully sweep or scoop up the spilled solid material and place it into the designated chemical waste container.
-
Avoid using methods that could generate dust, such as dry sweeping. A wet wipe can be used to gently clean the area.
-
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent. Dispose of all cleaning materials as contaminated waste.
-
Personal Hygiene: Thoroughly wash your hands with soap and water after the cleanup is complete.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Operational Guide for Handling Ala-Ala-OMe
For researchers, scientists, and drug development professionals, the safe and effective handling of Ala-Ala-OMe (L-Alanyl-L-alanine methyl ester) is crucial for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure risks such as inhalation, skin contact, or eye contact.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against potential splashes of solutions and airborne particles.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended. For handling concentrated solutions, consider double-gloving for enhanced protection. |
| Respiratory Protection | Dust Respirator | Necessary when handling the compound in its powdered form to prevent inhalation of fine particles. A self-contained breathing apparatus may be required for large spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receiving the shipment, visually inspect the container for any signs of damage or compromised seals. For long-term storage, lyophilized peptides should be kept at -20°C in a tightly sealed container, preferably within a desiccator to prevent degradation from moisture.
Preparation and Reconstitution
Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation. When weighing the powdered form, conduct this activity in a well-ventilated area and use a dust respirator to avoid inhalation. For reconstitution, use a sterile, appropriate solvent as dictated by your experimental protocol.
Handling During Experimentation
Always wear the prescribed PPE when handling this compound solutions. Work in a clean and organized environment to prevent cross-contamination. Ensure that all lab equipment is properly cleaned and maintained.
Spill Response
In the event of a spill, it is crucial to act promptly. For small spills of the solid material, carefully use appropriate tools to place the spilled substance into a designated waste disposal container. For larger spills, evacuate the area and use a shovel to place the material into a suitable container.
Waste Disposal
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and collected in a clearly labeled hazardous waste container. Aqueous solutions containing the peptide should also be collected as chemical waste. Dispose of all waste in accordance with federal, state, and local environmental regulations.
Experimental Workflow Diagram
The following diagram outlines the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
